molecular formula C6H14O B042089 (2S)-2,3-dimethylbutan-1-ol CAS No. 15071-36-0

(2S)-2,3-dimethylbutan-1-ol

Cat. No.: B042089
CAS No.: 15071-36-0
M. Wt: 102.17 g/mol
InChI Key: SXSWMAUXEHKFGX-ZCFIWIBFSA-N
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Description

(2S)-2,3-dimethylbutan-1-ol is a chiral, non-racemic alcohol of significant value in organic synthesis and medicinal chemistry research. Its defined stereochemistry at the C2 position, conferred by the (S)-configuration, makes it a versatile and enantiomerically pure building block for the construction of complex molecules. Researchers utilize this compound primarily as a chiral precursor or auxiliary in asymmetric synthesis, where it can impart stereochemical control in the formation of new carbon-carbon or carbon-heteroatom bonds. Its sterically hindered structure, featuring adjacent methyl and hydroxymethyl groups, influences its reactivity and the diastereoselectivity of reactions in which it is incorporated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWMAUXEHKFGX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2,3-dimethylbutan-1-ol: Properties, Synthesis, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Alcohols in Modern Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral alcohols, such as (2S)-2,3-dimethylbutan-1-ol, represent a vital class of molecules that serve as foundational building blocks and powerful tools for inducing asymmetry in chemical reactions. Their importance lies in the principle of chirality, where non-superimposable mirror-image structures (enantiomers) of a molecule can exhibit profoundly different pharmacological or physiological effects. This guide provides a comprehensive technical overview of this compound, a structurally simple yet functionally significant chiral primary alcohol, intended for researchers, chemists, and professionals in drug development. We will delve into its core chemical and physical properties, explore robust methodologies for its enantioselective synthesis, detail its characteristic reactivity, and illuminate its applications as a valuable synthon in the construction of complex chiral molecules.

Core Chemical and Physical Properties

This compound is a chiral primary alcohol. The stereogenic center at the C2 position, bearing the hydroxymethyl group, dictates its three-dimensional architecture and its interactions with other chiral entities. Its branched alkyl framework influences its physical properties such as solubility and boiling point.

Structural and General Properties
PropertyValueSource
IUPAC Name This compound
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
CAS Number 15071-36-0
Canonical SMILES CC(C)C
InChI Key SXSWMAUXEHKFGX-ZCFIWIBFSA-N
Physicochemical Data

The experimental data for the pure (2S)-enantiomer is not widely published; therefore, data for the racemic mixture (2,3-dimethylbutan-1-ol) is provided as a close approximation.

PropertyValue (for racemate)Source
Appearance Colorless liquidN/A
Boiling Point ~142 °C (415 K)N/A
XLogP3 (Computed) 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Enantioselective Synthesis: Crafting Chirality

The synthesis of enantiomerically pure this compound is paramount to its utility. Direct resolution of the racemate is possible but often inefficient. Modern synthetic chemistry favors asymmetric methods that generate the desired enantiomer directly from a prochiral precursor. The most logical and widely applied strategy is the asymmetric reduction of the corresponding prochiral aldehyde, 2,3-dimethylbutanal.

Conceptual Pathway: Asymmetric Aldehyde Reduction

The core principle involves the use of a chiral catalyst that complexes with a reducing agent (e.g., borane) and the aldehyde substrate. The chiral environment of the catalyst forces the hydride to be delivered to one specific face of the carbonyl group, leading to a preponderance of one enantiomer of the resulting alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this strategy, utilizing a chiral oxazaborolidine catalyst.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Asymmetric Reduction cluster_end Product Prochiral 2,3-Dimethylbutanal (Prochiral Aldehyde) Complex Chiral Catalyst-Borane-Aldehyde Transition State Complex Prochiral->Complex Coordination Catalyst (S)-CBS Catalyst (Chiral Oxazaborolidine) Catalyst->Complex Hydride Borane Source (e.g., BH₃•THF) Hydride->Complex Hydride Source Product This compound (Enantioenriched Alcohol) Complex->Product Face-Selective Hydride Delivery

Figure 1: Conceptual workflow for the asymmetric synthesis of this compound via CBS reduction.

Representative Protocol: Asymmetric Reduction via (S)-CBS Catalyst

This protocol is a representative procedure for the asymmetric reduction of a prochiral aldehyde, adapted for the synthesis of this compound. The causality behind this choice is the high reliability and predictability of the CBS reduction for generating chiral alcohols with high enantiomeric excess.[1]

Materials:

  • 2,3-Dimethylbutanal

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.). Cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add the borane-THF solution (0.6 eq.) to the catalyst solution while stirring. Allow the mixture to stir for 10 minutes at 0 °C. The formation of the catalyst-borane complex is crucial for activating the borane and establishing the chiral environment.

  • Substrate Addition: In a separate flame-dried flask, dissolve 2,3-dimethylbutanal (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition maintains control over the exothermic reaction and maximizes selectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step safely decomposes any excess borane.

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude alcohol by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and determine the enantiomeric excess (e.e.) of the product using chiral GC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Chemical Reactivity and Transformations

As a primary alcohol, this compound undergoes a range of standard transformations. Its chirality allows it to be used as a precursor to other chiral molecules, where the stereocenter is retained, inverted, or used to influence the formation of new stereocenters.

Oxidation to a Chiral Aldehyde

The primary alcohol can be selectively oxidized to the corresponding chiral aldehyde, (2S)-2,3-dimethylbutanal, without epimerization of the stereocenter using mild oxidizing agents. This transformation is valuable as it provides access to a chiral aldehyde that can participate in various C-C bond-forming reactions.

G cluster_oxidation Oxidation of this compound Reactant This compound Product (2S)-2,3-dimethylbutanal Reactant->Product Oxidation Reagent Mild Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) Reagent->Product

Figure 2: Oxidation of the primary alcohol to the corresponding chiral aldehyde.

Esterification

This compound readily reacts with carboxylic acids, acid chlorides, or anhydrides to form chiral esters.[2] This reaction is fundamental for creating derivatives, protecting the hydroxyl group, or introducing the chiral alkyl fragment into more complex structures.

Role as a Chiral Auxiliary

A key application for drug development professionals is the use of chiral alcohols as chiral auxiliaries.[3] The alcohol is temporarily attached to a prochiral substrate (e.g., via an ether or acetal linkage). The steric bulk and defined stereochemistry of the auxiliary then direct a subsequent reaction, such as an alkylation or a Diels-Alder reaction, to occur on a specific face of the substrate. This induces a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered.

Representative Application Workflow:

  • Attachment: Couple this compound to a prochiral substrate (e.g., a carboxylic acid to form an ester, or a ketone to form a chiral acetal).

  • Diastereoselective Reaction: Perform the key bond-forming reaction (e.g., enolate alkylation). The auxiliary blocks one face of the reactive intermediate, forcing the electrophile to approach from the less hindered side.

  • Cleavage: Remove the auxiliary under mild conditions (e.g., hydrolysis) to reveal the new, enantiomerically enriched product and recover the chiral alcohol.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

As a primary alcohol, the IR spectrum is characterized by two key features:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[4][5]

  • C-O Stretch: A strong, sharp absorption in the range of 1000-1075 cm⁻¹, consistent with a primary alcohol.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is complex due to the branched structure. Key signals include a multiplet for the diastereotopic protons of the -CH₂OH group (around 3.4-3.6 ppm), multiplets for the methine protons (-CH-), and a series of doublets for the non-equivalent methyl groups. The integral of the -CH₂OH signal will correspond to two protons. The spectrum for the racemate shows characteristic shifts at approximately 3.58 and 3.43 ppm for the CH₂ protons and signals for the methyl groups between 0.83 and 0.92 ppm.

  • ¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon bearing the hydroxyl group (-CH₂OH) will appear most downfield (typically 60-70 ppm). The methine carbons will be in the 30-40 ppm range, and the methyl carbons will appear most upfield (15-25 ppm).

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 102 may be weak or absent.[7] Common fragmentation patterns for primary alcohols include:

  • Alpha-Cleavage: Cleavage of the C1-C2 bond is highly favorable, leading to the loss of a C₅H₁₁ radical and the formation of a stable [CH₂OH]⁺ ion at m/z = 31 . This is often a prominent peak for primary alcohols.

  • Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 84 is common.

  • Alkyl Fragmentation: Cleavage within the branched alkyl chain can produce various carbocation fragments, with a prominent peak at m/z = 43 corresponding to an isopropyl cation, [CH(CH₃)₂]⁺, being highly likely.

Safety and Handling

Based on data for the racemic mixture, 2,3-dimethylbutan-1-ol is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound serves as an exemplary case study in the importance of chiral building blocks. Its value extends beyond its physical properties to its role as a stereochemical cornerstone in asymmetric synthesis. A thorough understanding of its properties, reactivity, and, most importantly, its enantioselective synthesis is crucial for chemists aiming to construct complex, biologically active molecules. The methodologies outlined in this guide, particularly the principles of asymmetric reduction and the strategic use of chiral auxiliaries, represent field-proven insights that empower researchers to harness the power of chirality in their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of well-characterized chiral synthons like this compound will undoubtedly expand, solidifying its place in the synthetic chemist's toolkit.

References

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (eds M. Christmann and S. Bräse). Wiley-VCH Verlag GmbH & Co. KGaA.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane fragmentation pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Fragmentation. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: alcohols. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

Sources

(2S)-2,3-dimethylbutan-1-ol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (2S)-2,3-Dimethylbutan-1-ol

Introduction

This compound is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its specific stereochemistry makes it a crucial component for creating enantiomerically pure products. Understanding the physical properties of this compound is fundamental for its effective use in research and manufacturing, enabling appropriate handling, reaction setup, and purification processes. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols for their determination.

It is important to note that while the (2S) designation specifies a particular stereoisomer, many of the standard physical properties such as boiling point, melting point, and density are identical for both enantiomers ((2S) and (2R)) and are often reported for the racemic mixture, (dl)-2,3-dimethyl-1-butanol. The primary distinguishing physical property between enantiomers is their optical rotation, which is equal in magnitude but opposite in direction.

Molecular Structure and Properties

The structure of this compound consists of a four-carbon butane chain with methyl groups at positions 2 and 3, and a primary alcohol group at position 1. The stereocenter at the second carbon dictates the "S" configuration.

Caption: 2D representation of 2,3-dimethylbutan-1-ol.

Summary of Physical Properties

The physical properties of 2,3-dimethylbutan-1-ol are summarized in the table below. These values are generally reported for the racemic mixture, as they are not expected to differ for the (2S)-enantiomer.

PropertyValueSource(s)
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1][3]
Appearance Colorless liquid[4]
Boiling Point 142 °C (at 760 mmHg)[5]
~142.15 °C (415 K)[6]
Melting Point -48.42 °C (estimated)[5]
Density 0.811 g/cm³[5]
Refractive Index 1.4185[5]
Solubility Moderately soluble in water; soluble in organic solvents.[7]
Vapor Pressure 2.32 mmHg at 25°C[5]
Flash Point 38.6°C[5]

In-Depth Discussion of Physical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the presence of a hydroxyl (-OH) group allows for hydrogen bonding between molecules. This intermolecular force is stronger than the van der Waals forces present in alkanes of similar molecular weight, resulting in a relatively high boiling point. The reported boiling point is approximately 142 °C at atmospheric pressure.[5]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. The estimated melting point of -48.42 °C suggests that this compound remains in a liquid state under standard laboratory conditions.[5] The branching of the carbon chain can influence the packing efficiency in the solid state, which in turn affects the melting point.

Density

Density is the mass per unit volume of a substance. The density of this compound is reported to be 0.811 g/cm³, which is less than that of water.[5] As with other alcohols, the density is influenced by the molecular weight and the packing of the molecules in the liquid state.

Solubility

The solubility of a substance depends on its ability to interact with the solvent. The hydroxyl group in this compound can form hydrogen bonds with water, rendering it moderately soluble in aqueous solutions.[7] However, the six-carbon hydrocarbon portion of the molecule is nonpolar, which limits its solubility in water but makes it readily soluble in many organic solvents.[7]

Experimental Protocols

The following are standard, self-validating protocols for determining key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.[8]

Methodology:

  • Preparation: Seal one end of a capillary tube by heating it in a flame.

  • Assembly: Attach a small test tube containing 2-3 mL of this compound to a thermometer. Place the sealed capillary tube (open end down) into the liquid.[9]

  • Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath gradually while stirring to ensure uniform temperature distribution.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[10]

G Boiling Point Determination (Capillary Method) prep Preparation Seal one end of a capillary tube. assembly Assembly Attach a test tube with the sample and inverted capillary to a thermometer. prep->assembly heating Heating Immerse in a heating bath and heat gradually. assembly->heating observation Observation Watch for a steady stream of bubbles from the capillary. heating->observation determination Determination Record the temperature when the liquid enters the capillary upon cooling. observation->determination

Caption: Workflow for boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[11]

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer.

  • Volume of Liquid: Add a known volume of this compound to the container.

  • Mass of Liquid and Container: Weigh the container with the liquid.

  • Calculation:

    • Mass of liquid = (Mass of container + liquid) - (Mass of empty container).

    • Density = Mass of liquid / Volume of liquid.[12]

  • Validation: Repeat the measurement multiple times and calculate the average to ensure accuracy.[13]

G Density Determination weigh_empty Step 1 Weigh an empty graduated cylinder. add_liquid Step 2 Add a known volume of the liquid. weigh_empty->add_liquid weigh_full Step 3 Weigh the cylinder with the liquid. add_liquid->weigh_full calculate Step 4 Calculate mass and then density (Mass/Volume). weigh_full->calculate repeat Step 5 Repeat for precision and calculate the average. calculate->repeat

Caption: Workflow for density determination.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[1][3] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Keep away from heat, sparks, and open flames.[16]

References

  • ChemBK. (S)-3,3-Dimethylbutan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [Link].

  • NIST. 1-Butanol, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1-Butanol, 2,3-dimethyl- (CAS 19550-30-2). Retrieved from [Link]

  • NCERT. Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Experimental No. (2) Boiling Point. (2021). Retrieved from [Link]

  • LookChem. 2,3-Dimethylbutan-1-ol. Retrieved from [Link]

  • WJEC. Determination of the density of liquids and solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • American Chemical Society. (2024). Lesson 3.3: Density of Water. Retrieved from [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

  • YouTube. (2024). Determination of the density of solids and liquids. The Lab Activity. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

  • Solubility of Things. 2,2-Dimethyl-1-butanol. Retrieved from [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Spectrum of 2,3-Dimethylbutan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethylbutan-1-ol. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document delves into the theoretical principles governing the spectrum, predictive analysis of chemical shifts, and the practical application of advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous peak assignment. A detailed, field-proven experimental protocol for acquiring high-quality 13C NMR data is also presented, ensuring replicable and reliable results.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of a molecule. Unlike 1H NMR, where signal splitting can create complex spectra, standard 13C NMR spectra are typically acquired with broadband proton decoupling, resulting in a simple spectrum where each unique carbon atom produces a single peak.[1] The chemical shift of each peak is highly sensitive to the local electronic environment of the carbon nucleus, offering valuable information about its hybridization, connectivity, and proximity to electronegative atoms.[2][3]

For a molecule like 2,3-dimethylbutan-1-ol, 13C NMR spectroscopy allows for the precise identification and confirmation of its structure by mapping out each carbon atom's unique chemical environment. This guide will walk through the process of predicting, acquiring, and interpreting the 13C NMR spectrum of this chiral alcohol.

Structural Analysis of 2,3-Dimethylbutan-1-ol

To accurately interpret the 13C NMR spectrum, we must first analyze the molecular structure of 2,3-dimethylbutan-1-ol to identify the number of chemically non-equivalent carbon atoms.

Structure:

Labeling the carbon atoms for analysis:

  • C1: A primary carbon (CH2) directly bonded to the electronegative oxygen atom of the hydroxyl group.

  • C2: A tertiary carbon (CH) bonded to C1, C3, and a methyl group (C5).

  • C3: A tertiary carbon (CH) bonded to C2, another carbon (C6), and a methyl group (C4).

  • C4 & C5: These two methyl carbons (CH3) are diastereotopic due to the presence of two chiral centers (C2 and C3). Therefore, they are chemically non-equivalent and will produce separate signals.

  • C6: A primary carbon (CH3) bonded to C3.

Based on this analysis, 2,3-dimethylbutan-1-ol has six chemically distinct carbon atoms , and we expect to see six unique signals in its broadband proton-decoupled 13C NMR spectrum.

Predictive Analysis of the 13C NMR Spectrum

The chemical shifts (δ) in 13C NMR are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[3][4] The electronegativity of substituents and the local molecular geometry are primary factors influencing these shifts.[5][6]

Table 1: Predicted 13C Chemical Shifts for 2,3-Dimethylbutan-1-ol

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1CH265-70Directly attached to the highly electronegative oxygen atom, causing a significant downfield shift.[7][8]
C2CH40-45A tertiary carbon in an aliphatic chain. Its shift is influenced by the adjacent C1-OH group.
C3CH30-35A tertiary aliphatic carbon, shifted slightly upfield compared to C2 as it is further from the oxygen.
C4CH315-20A typical aliphatic methyl carbon.
C5CH315-20A typical aliphatic methyl carbon, expected to have a slightly different chemical shift from C4 due to its diastereotopic nature.
C6CH310-15A typical aliphatic methyl carbon, generally appearing at a slightly lower chemical shift.

Note: These are estimated values based on established correlation charts and predictive software. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.[9][10][11]

Unambiguous Peak Assignment using DEPT Spectroscopy

While the predicted chemical shifts provide a strong basis for assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for definitive confirmation of the carbon types (CH3, CH2, CH, and quaternary C).[12]

A standard DEPT experiment provides three key pieces of information:

  • DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).

  • DEPT-90: Shows signals only for methine (CH) carbons.[7]

  • DEPT-135: Shows positive signals for methyl (CH3) and methine (CH) carbons, and negative signals for methylene (CH2) carbons.[13]

Applying DEPT to 2,3-Dimethylbutan-1-ol:

  • The signal predicted around 65-70 ppm (C1) will be negative in the DEPT-135 spectrum, confirming it as a CH2 group.

  • The signals predicted around 40-45 ppm (C2) and 30-35 ppm (C3) will be present in the DEPT-90 spectrum and positive in the DEPT-135 spectrum, confirming them as CH groups.

  • The signals for C4, C5, and C6 in the 10-20 ppm range will be absent in the DEPT-90 spectrum but will appear as positive peaks in the DEPT-135 spectrum, confirming them as CH3 groups.

This combination of broadband 13C and DEPT experiments allows for a complete and confident assignment of all six carbon signals.

Experimental Protocol for Data Acquisition

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of 2,3-dimethylbutan-1-ol.

5.1. Sample Preparation

  • Analyte: Use approximately 50-100 mg of 2,3-dimethylbutan-1-ol.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the analyte in a clean, dry vial. CDCl3 is a common choice for its excellent solubilizing properties and its single carbon signal at ~77.16 ppm, which can serve as a secondary internal reference.

  • Standard: Add a small amount (1-2 drops) of a solution containing tetramethylsilane (TMS) as the internal chemical shift reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any solid impurities are present, filter the solution through a small plug of glass wool into the NMR tube.

5.2. Spectrometer Setup and Calibration

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the 13C probe to the resonant frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

5.3. 13C NMR Acquisition Parameters

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Pulse Program: A 30° pulse angle is used to allow for a shorter relaxation delay.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. A shorter delay is acceptable due to the use of a smaller pulse angle.

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a higher number of scans is typically required compared to 1H NMR.[3]

  • Temperature: 298 K (25 °C).

5.4. DEPT-135 and DEPT-90 Acquisition

  • Experiment: Run standard DEPT-135 and DEPT-90 pulse programs.

  • Parameters: Use similar spectral width and acquisition parameters as the standard 13C experiment. The number of scans can often be reduced compared to the standard 13C experiment due to the polarization transfer from protons.

Data Processing and Visualization

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phase Correction: Manually or automatically phase the resulting spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Diagram 1: Molecular Structure and 13C NMR Peak Assignment

Caption: Predicted 13C NMR chemical shifts for 2,3-dimethylbutan-1-ol.

Diagram 2: Experimental and Data Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 50-100 mg of 2,3-dimethylbutan-1-ol B Dissolve in 0.7 mL CDCl3 with TMS A->B C Transfer to 5 mm NMR Tube B->C D Lock, Tune, and Shim Spectrometer C->D E Acquire Broadband Decoupled 13C Spectrum D->E F Acquire DEPT-90 and DEPT-135 Spectra D->F G Fourier Transform, Phase and Baseline Correction E->G F->G H Reference Spectrum to TMS (0 ppm) G->H I Peak Picking and Integration H->I J Assign Peaks using 13C and DEPT data I->J

Caption: Workflow for 13C NMR analysis of 2,3-dimethylbutan-1-ol.

Conclusion

The 13C NMR spectrum of 2,3-dimethylbutan-1-ol is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The chemical shifts are primarily influenced by the electronegative hydroxyl group and the aliphatic nature of the carbon skeleton. By employing a combination of standard broadband proton-decoupled 13C NMR and DEPT experiments, a complete and unambiguous assignment of each carbon signal can be achieved. The detailed experimental protocol provided in this guide establishes a robust methodology for obtaining high-quality, reproducible data, which is fundamental for the structural verification and characterization required in modern chemical research and drug development.

References

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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  • Chegg. Predict the appearance you would expect for the 13C NMR spectrum of 3,3-dimethylbutan-2-ol. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

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  • NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. [Link]

  • Yang, H., et al. (2017). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. Cellulose, 24(9), 3645-3657.
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Biological activity of (2S)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of (2S)-2,3-Dimethylbutan-1-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral primary alcohol recognized primarily for its utility as a stereospecific building block in asymmetric synthesis. While extensively documented in the context of synthetic chemistry, its direct biological activities remain largely unexplored in publicly accessible literature. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, and established synthesis protocols. Furthermore, this guide explores the potential biological relevance of this molecule, focusing on plausible interactions with G protein-coupled receptors, drawing from preliminary data on related structures. A significant portion of this document is dedicated to outlining detailed, state-of-the-art experimental workflows for the systematic evaluation of its biological activity, including receptor binding, functional assays, cytotoxicity, and metabolic stability. This guide is intended to serve as a foundational resource for researchers seeking to investigate the pharmacological potential of this compound and other chiral alcohols.

Introduction: The Significance of Chirality in Bioactivity

Chirality is a fundamental property in molecular biology and pharmacology, as enantiomers of a chiral molecule can exhibit markedly different biological activities.[1][2] These differences arise from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with chiral biological targets such as receptors and enzymes.[3] this compound, a chiral alcohol, is a prime example of a molecule whose biological effects are intrinsically linked to its stereochemistry. While its primary application to date has been in controlling the stereochemical outcome of chemical reactions, its own potential for specific biological interactions warrants thorough investigation.[4] This guide will delve into the knowns and plausible unknowns of this molecule's bioactivity.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its application in both synthesis and biological assays.

PropertyValueSource
Molecular Formula C₆H₁₄O[5]
Molecular Weight 102.17 g/mol [5]
IUPAC Name This compound[5]
CAS Number 15071-36-0[5]
Appearance Colorless liquid (presumed)General chemical properties
Boiling Point ~142 °C (for racemate)[6]
Density ~0.826 g/mL (for racemate)[6]
Synthesis of this compound

The enantioselective synthesis of this compound is crucial for studying its specific biological effects. A common approach involves the asymmetric reduction of the corresponding aldehyde, 2,3-dimethylbutanal.

This protocol is a representative method for the synthesis of chiral alcohols.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylbutanal in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

  • Chiral Catalyst: Introduce a chiral catalyst system. A common choice is a borane reducing agent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst).

  • Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) to enhance enantioselectivity. Slowly add the borane solution dropwise to the stirred mixture.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Chiral Purity Analysis: The enantiomeric excess of the final product should be determined using chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC).

Postulated Biological Activity: Interaction with Adenosine Receptors

While direct evidence is limited, preliminary information suggests that the racemic mixture of 2,3-dimethylbutan-1-ol may interact with adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[7] The A1 adenosine receptor (A1AR), in particular, is a promising hypothetical target for this compound due to its widespread distribution and involvement in various physiological processes.[8]

The Adenosine A1 Receptor (A1AR)

The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] A1ARs are found throughout the body, including the brain, heart, and adipose tissue, and are involved in neurotransmission, cardiac function, and metabolism.[8][10]

Rationale for Investigating A1AR Interaction

Given the structural features of this compound, it is plausible that it could act as a modulator of A1AR. Small, lipophilic molecules can often access the binding pockets of GPCRs. The chirality of the molecule suggests that any interaction would likely be enantioselective.[11]

Experimental Workflows for Biological Characterization

To rigorously assess the biological activity of this compound, a tiered approach is recommended, starting with in vitro assays to establish target engagement and functional activity, followed by broader cellular and metabolic profiling.

Radioligand Binding Assays for A1AR

These assays directly measure the ability of a compound to bind to the receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Radioligand: Use a known high-affinity radiolabeled antagonist for A1AR, such as [³H]DPCPX.

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation: Incubate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibition constant (Ki).

A1AR Functional Assays

Functional assays determine whether binding to the receptor results in a cellular response (agonist, antagonist, or allosteric modulator).

Since A1AR activation inhibits adenylyl cyclase, a decrease in cAMP levels is expected with agonist stimulation.

  • Cell Culture: Culture cells expressing A1AR in a suitable medium.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a known A1AR agonist (e.g., adenosine or CPA) in the presence and absence of varying concentrations of this compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

This assay measures the recruitment of the scaffolding protein β-arrestin to the activated GPCR.[1]

  • Assay System: Utilize a cell line co-expressing A1AR fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, alone or in combination with a known agonist.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence), which is generated upon the interaction of A1AR and β-arrestin.

  • Data Analysis: Generate dose-response curves to determine the potency and efficacy of the compound.

G cluster_0 Experimental Workflow for A1AR Activity A This compound B Radioligand Binding Assay (Target Engagement) A->B Test Compound C Functional Assays (cAMP, β-Arrestin) B->C Binding Confirmed D Determination of Ki, EC50/IC50 C->D Functional Response G cluster_1 Overall Biological Evaluation Strategy Start Synthesis & Purification of This compound A1AR_Screen A1AR Binding & Functional Assays Start->A1AR_Screen Cytotox Cytotoxicity Profiling Start->Cytotox MetStab Metabolic Stability Assessment Start->MetStab Data_Int Data Integration & Hit Validation A1AR_Screen->Data_Int Cytotox->Data_Int MetStab->Data_Int

Caption: Tiered Strategy for Biological Profiling.

Conclusion and Future Directions

This compound represents a chiral molecule with untapped potential for biological activity. While its current use is predominantly in asymmetric synthesis, the principles of stereospecificity in pharmacology suggest that it may possess unique interactions with biological targets. This guide has proposed a rational and systematic approach to exploring its potential interaction with the A1 adenosine receptor, a target implicated in a wide range of physiological and pathological processes. The detailed experimental protocols provided herein offer a roadmap for researchers to elucidate the biological activity of this and other chiral small molecules. Future work should focus on executing these assays to confirm or refute the hypothesized A1AR activity and to explore other potential biological targets. Such studies will be instrumental in transitioning this compound from a synthetic tool to a molecule of potential pharmacological interest.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [Link]

  • Challener, C. A. (2001). Overview of chirality. In Chiral drugs.
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  • Gomes, I., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 166, pp. 1-25). Academic Press.
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  • Pérez-Fernández, R., et al. (2006). The discovery of an enantioselective receptor for (-)-adenosine from a racemic dynamic combinatorial library.
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An In-depth Technical Guide to the Discovery and Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images, is a cornerstone of modern pharmaceutical science.[1][2] These mirror images, or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles due to their specific interactions with the chiral environment of the human body, such as enzymes and receptors.[3][4] Consequently, the production of single-enantiomer drugs has become a critical focus in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1][5] Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals, serving as versatile building blocks for complex molecular architectures.[6][7][8][9] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure alcohols, with a focus on the underlying principles and practical applications relevant to drug development.

The Challenge of Asymmetric Synthesis: A Historical Perspective

The journey to control stereochemistry in chemical reactions has been a long and arduous one. Early methods relied on the separation of racemic mixtures, a process that is often inefficient and results in the disposal of 50% of the material. The advent of asymmetric synthesis, which aims to create a specific enantiomer directly, has revolutionized the field.[10][11] This evolution was built upon foundational concepts of tetrahedral carbon geometry proposed by van 't Hoff and Le Bel in 1874 and the principle of asymmetric induction described by Emil Fischer.[10] The development of chiral catalysts and reagents has been pivotal in transforming asymmetric synthesis from a theoretical curiosity into a powerful and practical tool for chemists.

Core Methodologies for the Synthesis of Chiral Alcohols

The modern synthetic chemist has a diverse toolkit for the preparation of enantiomerically pure alcohols. These methods can be broadly categorized into three main approaches: asymmetric reduction of prochiral ketones, kinetic resolution of racemic alcohols, and biocatalysis.

Asymmetric Reduction of Prochiral Ketones

The most direct route to chiral alcohols is the enantioselective reduction of prochiral ketones.[12][13] This approach has been dominated by the development of highly efficient and selective chiral catalysts.

1.1. Transition Metal-Catalyzed Asymmetric Hydrogenation

The pioneering work of Noyori and his colleagues in the development of ruthenium-based catalysts for asymmetric hydrogenation marked a significant breakthrough.[14][15] These catalysts, typically featuring a chiral phosphine ligand such as BINAP, can reduce a wide range of ketones to their corresponding alcohols with exceptional enantioselectivity and high yields.[14][15]

Mechanism of Noyori Asymmetric Hydrogenation:

The catalytic cycle of the Noyori asymmetric hydrogenation is a well-studied process. The active catalyst, a ruthenium-hydride species, coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol preferentially.

Noyori_Hydrogenation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle [RuCl2(BINAP)]2 [RuCl2(BINAP)]2 RuH(BINAP) RuH(BINAP) [RuCl2(BINAP)]2->RuH(BINAP) RuH(BINAP)-Ketone RuH(BINAP)-Ketone RuH(BINAP)->RuH(BINAP)-Ketone Transition_State Diastereomeric Transition State RuH(BINAP)-Ketone->Transition_State Ru-Alkoxide Ru-Alkoxide Transition_State->Ru-Alkoxide Ru-Alkoxide->RuH(BINAP) Chiral_Alcohol Chiral_Alcohol Prochiral_Ketone Prochiral_Ketone

Caption: Catalytic cycle of Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation of an Aromatic Ketone

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred under a hydrogen atmosphere (1-10 atm) at room temperature for 1-2 hours to form the active catalyst.

  • Reaction: The prochiral ketone is dissolved in the same solvent and added to the activated catalyst solution.

  • Hydrogenation: The reaction vessel is pressurized with hydrogen gas (typically 4-100 atm) and heated to the desired temperature (e.g., 23-100 °C).[14]

  • Monitoring: The reaction progress is monitored by TLC, GC, or HPLC.

  • Work-up: Upon completion, the vessel is cooled and the pressure is released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched alcohol.

1.2. Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones, utilizing a chiral oxazaborolidine catalyst.[16][17][18] This method is particularly valued for its predictability and broad substrate scope.[18]

Mechanism of CBS Reduction:

The CBS catalyst, derived from a chiral amino alcohol, coordinates with a borane source (e.g., BH₃·THF). This complex then coordinates to the ketone in a sterically controlled manner, facilitating the transfer of a hydride from the borane to the carbonyl carbon. The stereochemical outcome is dictated by the conformation of the catalyst-ketone complex.[19]

CBS_Reduction CBS_Catalyst Chiral Oxazaborolidine Catalyst_Borane_Complex Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane_Complex + Borane Borane BH3·THF Ketone_Complex Ketone-Catalyst Complex Catalyst_Borane_Complex->Ketone_Complex + Ketone Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->Ketone_Complex Transition_State Six-membered Transition State Ketone_Complex->Transition_State Intramolecular Hydride Transfer Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Alkoxyborane->CBS_Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Work-up

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of a Prochiral Ketone

  • Catalyst Formation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) is dissolved in anhydrous THF. Borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction: The prochiral ketone, dissolved in anhydrous THF, is added dropwise to the catalyst solution at a low temperature (e.g., -78 °C to 0 °C).

  • Borane Addition: A stoichiometric amount of borane reagent (e.g., BH₃·THF or BH₃·SMe₂) is then added slowly to the reaction mixture.

  • Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous acid (e.g., 1N HCl).

  • Work-up and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting chiral alcohol is purified by column chromatography.

MethodCatalystReductantTypical e.e. (%)
Noyori Hydrogenation Ru-BINAP complexesH₂>95
CBS Reduction Chiral OxazaborolidinesBoranes>95

Table 1: Comparison of common asymmetric reduction methods for prochiral ketones.

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[20] This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

2.1. Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite stereoselectivity.[21] Lipase-catalyzed acylation or hydrolysis of racemic alcohols is a widely used industrial process.[20][21]

Principle of Enzymatic Kinetic Resolution:

In a racemic mixture of alcohols, a lipase will selectively acylate one enantiomer at a much faster rate than the other. This allows for the separation of the acylated enantiomer from the unreacted enantiomeric alcohol.

Enzymatic_KR Racemic_Alcohol Racemic Alcohol (R)-OH + (S)-OH Lipase Lipase Racemic_Alcohol->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Ester (R)-Ester Lipase->Ester k_fast Unreacted_Alcohol (S)-Alcohol Lipase->Unreacted_Alcohol k_slow

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

  • Reaction Setup: A racemic secondary alcohol is dissolved in a suitable organic solvent (e.g., toluene or hexane). An acyl donor, such as vinyl acetate, is added in slight excess.

  • Enzyme Addition: An immobilized lipase (e.g., Novozym® 435 or lipase from Pseudomonas cepacia) is added to the mixture.[20]

  • Reaction: The reaction is stirred at a controlled temperature (typically 25-40 °C).

  • Monitoring: The conversion is monitored by GC or HPLC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

  • Separation: The enzyme is removed by filtration. The resulting mixture of the acylated alcohol and the unreacted alcohol is separated by column chromatography.

  • Hydrolysis (optional): The enantiomerically pure ester can be hydrolyzed back to the corresponding alcohol if desired.

2.2. Dynamic Kinetic Resolution (DKR)

A limitation of traditional kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[22][23] This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomeric product.[21]

Workflow for Chemoenzymatic Dynamic Kinetic Resolution:

This process typically involves a lipase for the selective acylation and a metal catalyst (e.g., a ruthenium complex) to racemize the unreacted alcohol.

DKR_Workflow Racemic_Alcohol Racemic Alcohol (R)-OH + (S)-OH Lipase_Acylation Lipase-catalyzed Acylation (k_R > k_S) Racemic_Alcohol->Lipase_Acylation Racemization Metal-catalyzed Racemization of (S)-OH Lipase_Acylation->Racemization Unreacted (S)-OH Ester_Product Enantiopure (R)-Ester Lipase_Acylation->Ester_Product Racemization->Lipase_Acylation Racemic Alcohol

Caption: Chemoenzymatic dynamic kinetic resolution workflow.

Biocatalysis: The Green Chemistry Approach

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, offers a highly selective and environmentally benign alternative to traditional chemical methods.[1][5] Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of prochiral ketones to chiral alcohols.[7][8]

Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed at ambient temperature and pressure in aqueous media.[5]

  • Environmental Sustainability: Reduces the need for heavy metals and harsh reagents.

Challenges in Biocatalysis:

  • Substrate Scope: Enzymes can have limited substrate tolerance.

  • Cofactor Regeneration: Many ADHs require expensive cofactors like NADH or NADPH, necessitating an efficient in situ regeneration system.

Cofactor Regeneration System:

A common strategy for cofactor regeneration is to use a coupled enzyme system. For instance, formate dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, which in turn reduces NAD⁺ to NADH.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of (2S)-2,3-Dimethylbutan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of asymmetric synthesis, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical development. The stereochemistry of a molecule is inextricably linked to its biological activity, making the precise control of chiral centers a critical endeavor. (2S)-2,3-dimethylbutan-1-ol, a chiral primary alcohol, emerges as a valuable synthon in this context. Its defined stereocenter, coupled with the steric hindrance provided by the adjacent methyl and isopropyl groups, presents a compelling scaffold for inducing stereoselectivity.

While direct, extensively documented applications of this compound are not as prevalent as for other common chiral auxiliaries, its structural motifs are highly analogous to those found in well-established reagents. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, elucidating the principles and providing detailed, field-proven protocols for analogous systems. These methodologies can be logically extended and adapted for the effective application of this compound as a chiral auxiliary, a resolving agent, and a precursor for chiral ligand synthesis.

Part 1: this compound as a Chiral Auxiliary in Diastereoselective Alkylation

The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[] The auxiliary imparts its stereochemical information onto the molecule, and after the desired chiral center is created, it can be cleanly removed and recycled.[2] The steric bulk of the (2S)-2,3-dimethylbutoxyl group is well-suited to shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face.

Causality in Experimental Design: The Role of Steric Hindrance

In the context of an asymmetric alkylation of a carboxylic acid derivative, the acid is first converted into an amide or ester with the chiral auxiliary. For this, an oxazolidinone derived from an amino alcohol is a common and effective strategy.[3] Deprotonation of this N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated Z-enolate. The chiral auxiliary's substituent (in this case, analogous to the 2,3-dimethylbutyl group) projects outwards, creating a sterically demanding environment that effectively blocks one face of the enolate. An incoming alkyl halide (R-X) can then only approach from the opposite, unshielded face, resulting in the formation of one diastereomer in significant excess.

G cluster_prep Auxiliary Attachment cluster_reaction Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A Prochiral Acid Chloride C N-Acyl Derivative (Substrate-Auxiliary Adduct) A->C B (2S)-2,3-dimethyl- -amino-butanol analog B->C D Deprotonation (e.g., NaHMDS) C->D E Chelated Z-Enolate (Steric Shielding) D->E F Electrophile (R-X) Addition E->F G Alkylated Product (New Stereocenter) F->G H Hydrolysis or Reduction (e.g., LiBH4) G->H I Chiral Carboxylic Acid or Alcohol H->I J Recovered Auxiliary H->J

Figure 1: General workflow for a chiral auxiliary-mediated asymmetric alkylation.

Exemplary Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol is adapted from established procedures for oxazolidinone auxiliaries and illustrates the methodology.[3][4]

Materials:

  • N-propanoyl derivative of an oxazolidinone derived from a (2S)-2,3-dimethyl-amino-butanol analog (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Preparation: Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add the NaHMDS solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes. The formation of the sodium enolate typically results in a pale yellow, slightly viscous solution.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution directly to the flask at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis or chiral HPLC.

Auxiliary Cleavage:

  • To obtain the chiral carboxylic acid: The purified N-acyl product can be hydrolyzed using lithium hydroxide in a THF/water mixture.

  • To obtain the chiral alcohol: Reductive cleavage with lithium borohydride (LiBH₄) in THF/water yields the corresponding primary alcohol.

Anticipated Results

Based on analogous systems, this type of alkylation is expected to proceed with high diastereoselectivity and good chemical yield.

ElectrophileAuxiliary SystemDiastereomeric Excess (d.e.)Yield (%)Reference (Analogous System)
Benzyl bromideOxazolidinone>99%85-95%[3]
Allyl iodideOxazolidinone>98%80-90%[5]
Methyl iodideOxazolidinone>98%90-97%[3]

Part 2: Application in Classical Resolution of Racemic Acids

Classical resolution remains a robust and widely used method for separating enantiomers on both laboratory and industrial scales.[6] The strategy involves reacting a racemic mixture with a single enantiomer of a resolving agent to form a mixture of diastereomers.[7] Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by techniques such as fractional crystallization. This compound can serve as an effective chiral resolving agent for racemic carboxylic acids.

Mechanism of Resolution: Formation and Separation of Diastereomeric Esters

The process begins with the esterification of the racemic acid with enantiopure this compound. This creates a mixture of two diastereomeric esters: (R-acid)-(S-alcohol) and (S-acid)-(S-alcohol). Due to their different three-dimensional structures, these diastereomers will exhibit different solubilities in a given solvent system. Through careful selection of a solvent and controlled crystallization, one diastereomer will preferentially precipitate from the solution, allowing for its separation by filtration. The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically pure acids and the recoverable this compound.

G RacemicAcid Racemic Acid (R-COOH + S-COOH) Esterification Esterification (e.g., DCC/DMAP) RacemicAcid->Esterification ChiralAlcohol This compound (S-ROH) ChiralAlcohol->Esterification Diastereomers Mixture of Diastereomers (R-COOR-S + S-COOR-S) Esterification->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Diastereomer1 Diastereomer 1 (Solid) (e.g., R-COOR-S) Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (Solution) (e.g., S-COOR-S) Separation->Diastereomer2 Hydrolysis1 Hydrolysis Diastereomer1->Hydrolysis1 Hydrolysis2 Hydrolysis Diastereomer2->Hydrolysis2 Enantiomer1 Enantiopure Acid 1 (R-COOH) Hydrolysis1->Enantiomer1 RecoveredAux Recovered Auxiliary (S-ROH) Hydrolysis1->RecoveredAux Enantiomer2 Enantiopure Acid 2 (S-COOH) Hydrolysis2->Enantiomer2 Hydrolysis2->RecoveredAux

Figure 2: Workflow for the resolution of a racemic acid using a chiral alcohol.

General Protocol: Resolution of a Racemic Carboxylic Acid

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Appropriate solvent for crystallization (e.g., hexane, ethyl acetate, or a mixture)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

  • Esterification: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mixture of diastereomeric esters.

  • Fractional Crystallization: Dissolve the crude ester mixture in a minimal amount of a suitable hot solvent (determined by small-scale trials). Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization. The less soluble diastereomer will precipitate.

  • Isolation: Collect the crystals by vacuum filtration. The purity of the diastereomer can be enhanced by recrystallization. The enantiomeric excess of the corresponding acid can be checked at this stage by hydrolyzing a small sample and analyzing by chiral HPLC.

  • Hydrolysis: Suspend the purified diastereomeric ester in a mixture of an organic solvent (e.g., THF or ethanol) and an aqueous NaOH solution. Heat the mixture at reflux until the ester is fully consumed (monitor by TLC).

  • Recovery: After cooling, acidify the mixture with 2 M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate. The organic layers contain the enantiopure acid. The aqueous layer contains the protonated form of any recovered amine catalyst, and the chiral alcohol may be partitioned between layers or extracted. The combined organic extracts are dried and concentrated to yield the enantiopure acid. The chiral auxiliary, this compound, can be recovered from the appropriate fractions and purified for reuse.

Part 3: Synthesis of Chiral Phosphine Ligands

Chiral phosphines are a privileged class of ligands in transition-metal catalysis, enabling a vast array of enantioselective transformations.[6] Chiral alcohols like this compound can be converted into valuable phosphine ligands. The synthesis typically involves converting the alcohol's hydroxyl group into a good leaving group, followed by nucleophilic substitution with a phosphide anion.

Exemplary Protocol: Synthesis of a P-Chiral Phosphine Oxide Precursor

This protocol outlines a general path to a phosphine oxide, which can be subsequently reduced to the phosphine ligand.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine

  • Lithium diphenylphosphide (LiPPh₂) or similar phosphide source

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous THF

Procedure:

  • Tosylation: Dissolve this compound in pyridine at 0 °C and add TsCl portion-wise. Allow the reaction to warm to room temperature and stir until completion. Work up by pouring into water and extracting with ether. The tosylate is purified by chromatography.

  • Phosphination: In a separate flame-dried flask under argon, prepare or take a solution of LiPPh₂ in THF. Cool to -78 °C. Add the purified tosylate dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Oxidation & Workup: Quench the reaction with water. To facilitate handling and purification (as phosphines can be air-sensitive), oxidize the product in situ by adding a solution of H₂O₂ at 0 °C. Extract the phosphine oxide with an organic solvent, dry, and purify by column chromatography.

  • Reduction (Final Step): The purified phosphine oxide can be reduced to the final phosphine ligand using a reducing agent like trichlorosilane (HSiCl₃).

G Start This compound Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Tosylate Chiral Tosylate (Good Leaving Group) Tosylation->Tosylate Phosphination Nucleophilic Substitution (LiPPh₂) Tosylate->Phosphination Phosphine Chiral Phosphine Phosphination->Phosphine Oxidation Oxidation (optional) (H₂O₂) Phosphine->Oxidation FinalLigand Final Chiral Ligand Phosphine->FinalLigand Direct Use PhosphineOxide Chiral Phosphine Oxide (Stable for Purification) Oxidation->PhosphineOxide Reduction Reduction (e.g., HSiCl₃) PhosphineOxide->Reduction Reduction->FinalLigand

Figure 3: Synthetic pathway for a chiral phosphine ligand from a chiral alcohol.

Conclusion

This compound is a structurally promising, enantiopure building block for asymmetric synthesis. While specific, high-impact applications are not yet widely disseminated in peer-reviewed literature, its utility can be confidently projected based on well-established principles and its analogy to other successful chiral reagents. The protocols and workflows detailed in this guide for its application as a chiral auxiliary, a resolving agent, and a ligand precursor are based on robust and validated chemical transformations. They provide a solid, authoritative foundation for researchers to begin exploring and unlocking the full potential of this versatile chiral alcohol in the synthesis of complex, high-value molecules.

References

  • U.S. Patent No. US20130296608A1, "Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)
  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). PREPARATION OF 2-(2-(DICYCLOHEXYLPHOSPHINO)PHENYL)-1-METHYL-1H-INDOLE (CM-PHOS). Organic Syntheses, 92, 195-211. [Link]

  • Martin, M. G., et al. (1999). Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde. Organic Process Research & Development, 3(5), 332-337. [Link]

  • Ni, Y., et al. (2016). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 21(9), 1149. [Link]

  • U.S. Patent No.
  • Rakodi, G. & Franzoni, I. (2014). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane? ResearchGate. [Link]

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  • Lowe, J. (2011). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]

  • Zhang, J., et al. (2020). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry, 63(10), 5364-5383. [Link]

  • Taillefer, M., et al. (2013). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 9, 2005-2049. [Link]

  • Sibi, M. P., et al. (2003). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Larrow, J. F., & Doubleday, W. W. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 86(10), 1205. [Link]

  • Wang, Y., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4425. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Jetir. (2018). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. JETIR, 5(8). [Link]

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  • Chinese Patent No.
  • VeriXiv. (2023). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. [Link]

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Sources

The Strategic Application of (2S)-2,3-dimethylbutan-1-ol in Enantioselective Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis. Chiral alcohols, serving as versatile synthons, are fundamental to achieving this control. Among these, (2S)-2,3-dimethylbutan-1-ol, a sterically hindered chiral primary alcohol, has emerged as a valuable tool for introducing stereogenicity and influencing the stereochemical outcome of reactions. Its distinct structural features allow it to serve as a chiral building block, a chiral auxiliary, and a chiral resolving agent in the synthesis of complex, high-value pharmaceutical molecules.[] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research and development, complete with detailed protocols and mechanistic insights to empower researchers in harnessing its full potential.

Physicochemical Properties and Stereochemical Significance

This compound is a chiral alcohol with the molecular formula C₆H₁₄O. Its structure, characterized by a primary hydroxyl group and two adjacent stereocenters, imparts unique properties that are advantageous in asymmetric synthesis.

PropertyValue
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Appearance Colorless liquid
Chirality (2S) configuration

The presence of the bulky isopropyl group adjacent to the stereocenter bearing the hydroxymethyl group provides significant steric hindrance. This steric bulk is a key determinant of its efficacy in diastereoselective reactions, effectively shielding one face of a reactive intermediate and directing the approach of incoming reagents.

Application I: As a Chiral Building Block in Natural Product Synthesis

One of the primary applications of this compound is as a chiral building block, where its stereochemically defined structure is incorporated into the final API. A notable example is in the synthesis of phytosterols, a class of compounds with various physiological activities.

Case Study: Synthesis of β-Sitosterol Side Chain

(S)-2,3-dimethylbutan-1-ol serves as a starting material for the construction of the chiral side chain of phytosterols like β-sitosterol. The synthesis involves the conversion of the alcohol to a suitable intermediate that can be coupled with the steroid nucleus.

Protocol 1: Synthesis of (S)-2-(2,3-Dimethylbutylthio)benzothiazole, a Key Intermediate for Phytosterol Side Chain Construction

This protocol details the conversion of (S)-2,3-dimethylbutan-1-ol to a thioether, which is a versatile intermediate for subsequent coupling reactions in the total synthesis of phytosterols.

Materials:

  • (S)-2,3-dimethylbutan-1-ol

  • 2-Mercaptobenzothiazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of (S)-2,3-dimethylbutan-1-ol (1.00 mmol), 2-mercaptobenzothiazole (1.10 mmol), and PPh₃ (1.10 mmol) in freshly distilled THF (4 mL) at 0°C under an inert atmosphere (e.g., argon), add DIAD (1.10 mmol) dropwise.

  • Stir the reaction mixture at 0°C for 3 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/EtOAc, 99:1) to afford (S)-2-(2,3-dimethylbutylthio)benzothiazole as a light yellow oil.

Expected Outcome:

This procedure typically yields the desired thioether in high yield (e.g., 91%). The product can be characterized by standard analytical techniques such as NMR and mass spectrometry.

G cluster_0 Synthesis of Thioether Intermediate start This compound reaction Mitsunobu Reaction start->reaction reagents 2-Mercaptobenzothiazole, PPh₃, DIAD reagents->reaction product (S)-2-(2,3-Dimethylbutylthio)benzothiazole reaction->product

Caption: Workflow for the synthesis of a key phytosterol side chain intermediate.

Application II: As a Chiral Auxiliary for Diastereoselective Reactions

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. While specific examples directly employing this compound as a cleavable auxiliary in pharmaceutical synthesis are not extensively documented in readily available literature, its structural motifs are present in other successful chiral auxiliaries. The following protocol is a representative example of how an ester derived from this compound could be used in a diastereoselective alkylation, a common strategy in drug synthesis.

Protocol 2: Representative Diastereoselective Alkylation using a (2S)-2,3-dimethylbutyl Ester as a Chiral Auxiliary

This protocol illustrates the general principles of using a chiral ester to control the stereochemistry of an enolate alkylation. The bulky (2S)-2,3-dimethylbutyl group is expected to effectively shield one face of the enolate.

Materials:

  • (2S)-2,3-dimethylbutyl propanoate (can be synthesized by esterification of this compound with propionyl chloride)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Enolate Formation: Dissolve (2S)-2,3-dimethylbutyl propanoate (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C. Add a solution of LDA (1.1 mmol) in THF dropwise. Stir the mixture at -78°C for 30 minutes to form the lithium enolate.

  • Alkylation: To the enolate solution at -78°C, add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise. Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Diastereomer Analysis and Separation: Analyze the diastereomeric ratio of the product mixture using chiral HPLC or NMR spectroscopy (after conversion to a suitable derivative if necessary). Purify the major diastereomer by flash chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., using LiAlH₄) to yield the chiral carboxylic acid or alcohol, respectively. The this compound can then be recovered.

G cluster_1 Diastereoselective Alkylation Workflow ester Chiral Ester of this compound enolate Enolate Formation (LDA, -78°C) ester->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovery Recovered this compound cleavage->recovery

Caption: General workflow for using a chiral auxiliary in diastereoselective alkylation.

Application III: As a Chiral Resolving Agent

Chiral resolution is a classical yet powerful technique for separating enantiomers of a racemic mixture. This is typically achieved by reacting the racemate with a single enantiomer of a resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. This compound can be used to resolve racemic carboxylic acids by forming diastereomeric esters.

Protocol 3: Representative Resolution of a Racemic Carboxylic Acid using this compound

This protocol provides a general procedure for the resolution of a racemic carboxylic acid, such as a profen non-steroidal anti-inflammatory drug (NSAID), via diastereomeric esterification.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Methanol

  • Silica gel for chromatography

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification: To a solution of the racemic carboxylic acid (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of DMAP in anhydrous DCM (10 mL) at 0°C, add a solution of DCC (1.1 mmol) in DCM. Stir the mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Diastereomer Separation: The resulting mixture of diastereomeric esters can be separated by fractional crystallization or column chromatography on silica gel. For crystallization, dissolve the crude ester mixture in a minimal amount of a hot solvent (e.g., hexanes or methanol) and allow it to cool slowly. The less soluble diastereomer will crystallize out.

  • Hydrolysis of Separated Diastereomers: To a separated diastereomeric ester (e.g., the (S,S)-ester), add a solution of LiOH (excess) in a mixture of THF and water. Stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Isolation of the Enantiomerically Pure Acid: Acidify the reaction mixture with HCl to pH ~2. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate to obtain the enantiomerically enriched carboxylic acid. The this compound can be recovered from the aqueous layer.

G

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (2S)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (2S)-2,3-dimethylbutan-1-ol. Due to the compound's lack of a significant UV chromophore and the inherent difficulty in separating small, flexible aliphatic alcohols, this guide details a robust derivatization strategy followed by a normal-phase HPLC method. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity and excess (%ee). The causality behind experimental choices, from the selection of the chiral stationary phase to the derivatization agent, is explained to provide a comprehensive and scientifically grounded methodology.

Introduction: The Imperative of Chiral Separation

This compound is a chiral alcohol with a single stereocenter. In pharmaceutical and fine chemical synthesis, the biological activity of chiral molecules is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, exhibit undesirable or toxic effects[1]. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances and intermediates[2][3].

The direct analysis of small, non-aromatic alcohols like 2,3-dimethylbutan-1-ol by chiral HPLC presents two primary challenges:

  • Lack of a Chromophore: The molecule does not absorb light in the typical UV-Vis range, making detection with standard HPLC detectors difficult and insensitive.

  • Limited Intermolecular Interactions: The small and flexible nature of the alcohol provides few points of interaction for chiral recognition by a chiral stationary phase (CSP).

To overcome these challenges, this protocol employs a pre-column derivatization strategy. By reacting the alcohol with a suitable chromophore-containing agent, we not only introduce a means for sensitive UV detection but also create a more rigid derivative that can exhibit stronger and more selective interactions with the CSP, leading to improved chiral resolution[4][5].

The Principle of Chiral Recognition

The direct separation of enantiomers on a chiral stationary phase is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP[6]. For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. This stability is governed by a combination of intermolecular forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[6]. By derivatizing the analyte, we can introduce functional groups that enhance these interactions.

Experimental Design & Rationale

Selection of Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are among the most versatile and widely used for chiral separations[7][8]. They have demonstrated broad applicability for a vast range of chemical structures. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is selected.

  • Rationale: The carbamate derivatives on the polysaccharide backbone create a well-defined chiral environment with grooves and cavities. The phenyl groups can participate in π-π stacking, while the carbamate moieties offer sites for hydrogen bonding and dipole-dipole interactions. This complex environment is highly effective at resolving the subtle structural differences between enantiomers, especially after derivatization introduces an aromatic ring to the analyte[8]. An immobilized phase is chosen for its enhanced robustness and compatibility with a wider range of solvents compared to coated phases.

Derivatization Strategy: Conversion to Benzoate Ester

To address the detection and resolution challenges, this compound is derivatized to its corresponding benzoate ester using benzoyl chloride.

  • Rationale:

    • UV Detection: The introduction of the benzoyl group provides a strong chromophore, allowing for sensitive detection at approximately 230 nm.

    • Enhanced Chiral Recognition: The resulting ester, (2S)-2,3-dimethylbutyl benzoate, is more rigid than the parent alcohol. The aromatic ring provides a site for potential π-π interactions with the CSP, and the ester carbonyl can act as a hydrogen bond acceptor. This increases the number and strength of potential interactions, often leading to better chiral separation compared to the underivatized alcohol[9]. Derivatization to benzoates is a frequently employed and successful strategy for the chiral analysis of alcohols[9].

Step-by-Step Protocols

Protocol 1: Derivatization of 2,3-dimethylbutan-1-ol

This protocol describes the conversion of the alcohol to its benzoate ester.

Materials:

  • 2,3-dimethylbutan-1-ol (racemic standard and/or (2S)-enantiomer sample)

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • HPLC-grade hexane and isopropanol for final sample dilution

Procedure:

  • In a clean, dry vial, dissolve approximately 10 mg of 2,3-dimethylbutan-1-ol in 1 mL of anhydrous DCM.

  • Add 1.5 equivalents of anhydrous pyridine to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add 1.2 equivalents of benzoyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) until the starting alcohol is consumed.

  • Quench the reaction by adding 2 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 5 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude ester can be used directly or purified by flash chromatography if necessary.

  • For HPLC analysis, accurately weigh approximately 1 mg of the derivatized product and dissolve it in 1 mL of the HPLC mobile phase.

Protocol 2: Chiral HPLC Analysis

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with UV/PDA detector
Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H or equivalent), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed)

Procedure:

  • Install the chiral column in the HPLC system.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved[10].

  • Prepare a racemic standard of derivatized 2,3-dimethylbutyl benzoate to confirm the separation of the two enantiomers.

  • Inject the prepared sample solution of the derivatized this compound.

  • Record the chromatogram and integrate the peak areas for both enantiomers.

Data Analysis and System Suitability

The enantiomeric excess (%ee) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers ((S) and (R)) in the chromatogram[6].

Calculation of Enantiomeric Excess (%ee): %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

System Suitability: Before analyzing samples, the system's performance must be verified. This is typically done by injecting a solution of the racemic derivative.

ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs ≥ 1.5Ensures baseline separation between the two enantiomer peaks for accurate quantification.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak shape, which is essential for accurate integration.
Repeatability (%RSD) ≤ 2.0% for 6 injectionsDemonstrates the precision of the analytical system.[11]

Method Validation

For use in regulated environments, the analytical method must be validated according to ICH or other relevant guidelines[11][12]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers from each other and any impurities.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. This compound Sample B 2. Derivatization (Benzoyl Chloride, Pyridine) A->B React C 3. Workup & Purification B->C Quench & Extract D 4. Dissolve in Mobile Phase C->D Prepare for Injection E 5. Inject into HPLC System D->E F 6. Chiral Column Separation E->F Elute G 7. UV Detection (230 nm) F->G Detect H 8. Chromatogram Generation G->H I 9. Peak Integration & %ee Calculation H->I Analyze

Caption: Workflow for Chiral HPLC Analysis of this compound.

Conclusion

The protocol outlined in this application note provides a reliable and robust method for determining the enantiomeric purity of this compound. By employing a scientifically justified derivatization strategy, the challenges of poor UV absorbance and weak chiral recognition are effectively overcome. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions delivers excellent resolution, enabling accurate and precise quantification. This method is suitable for implementation in both research and quality control laboratories, ensuring the stereochemical integrity of this important chiral building block.

References

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed. [Link]

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. ResearchGate. [Link]

  • Chiral Separation Techniques: A Practical Approach. ResearchGate. [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT - Validation Week. [Link]

  • Problem 1 Separation of Enantiomers. YouTube. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Semantic Scholar. [Link]

  • Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. ResearchGate. [Link]

  • 2,3-Dimethyl-2,3-diphenylbutane. SIELC Technologies. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2S)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (2S)-2,3-dimethylbutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Achieving high chemical and enantiomeric purity is paramount for its successful application in asymmetric synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your purification workflows.

Troubleshooting Guide

This section addresses specific experimental problems. Each answer explains the underlying chemical principles to empower you to make informed decisions in your work.

Question 1: My final product appears cloudy or my NMR spectrum shows a broad peak for the hydroxyl proton, indicating the presence of water. How do I effectively dry the compound?

Answer: Water is a common impurity introduced during the aqueous work-up phase of the synthesis.[1] Its removal is critical, as it can interfere with subsequent reactions, especially those involving water-sensitive reagents like organometallics or hydrides.

  • Causality: The hydroxyl group of the alcohol can form hydrogen bonds with water, making its complete removal by simple evaporation challenging. A dedicated drying step is necessary.

  • Solution:

    • Initial Brine Wash: Before using a drying agent, wash the organic solution containing your product with a saturated sodium chloride (brine) solution. This reduces the amount of dissolved water in the organic phase through the common ion effect and osmotic pressure.[1]

    • Chemical Drying Agents: After separating the brine layer, add an anhydrous inorganic salt to the organic solution.

      • Magnesium Sulfate (MgSO₄): This is a good general-purpose drying agent. It works quickly and has a high capacity for water.[1] Use a sufficient amount (i.e., until some of the powder no longer clumps together) and stir for at least 15-30 minutes.

      • Sodium Sulfate (Na₂SO₄): This is a neutral and inexpensive drying agent, but it has a lower capacity and works more slowly than MgSO₄. It is a good choice if your compound is sensitive to the slight acidity of MgSO₄.

    • Filtration and Solvent Removal: After the drying period, filter off the hydrated salt. The dried organic solution can then be concentrated under reduced pressure using a rotary evaporator.

    • Validation: The absence of water can be confirmed by the disappearance of the broad hydroxyl peak in the NMR spectrum (it should become a sharp, well-defined multiplet) or, for quantitative analysis, by Karl Fischer titration.

Question 2: My post-reaction analysis (GC or NMR) shows the presence of unreacted 2,3-dimethylbutanal. How can I remove this impurity?

Answer: Residual starting material is a common issue, often resulting from incomplete reduction. The aldehyde's boiling point is relatively close to the product alcohol, which can complicate removal by distillation alone.

  • Causality: Aldehydes are electrophilic and can participate in unwanted side reactions. Their structural similarity to the product alcohol makes separation non-trivial.

  • Solutions:

    • Fractional Distillation: This is the most common method.[1] Careful fractional distillation under reduced pressure can effectively separate the aldehyde (boiling point ~115-116 °C) from the alcohol (boiling point ~145-147 °C). Use a fractionating column (e.g., Vigreux) and collect the fractions carefully, monitoring their purity by GC.

    • Chemical Quenching (for significant amounts): If a large amount of aldehyde is present, a chemical approach can be used. A gentle wash with a fresh, dilute solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase. However, this adds another aqueous step and requires subsequent re-drying of the organic layer.

    • Column Chromatography: If distillation is ineffective, flash column chromatography on silica gel can be used. The alcohol is more polar than the aldehyde and will elute later. A solvent system like hexane/ethyl acetate would be appropriate.

Question 3: I suspect my product is degrading over time, possibly due to residual acidic or basic impurities from the work-up. How do I remove them?

Answer: Acidic or basic residues can catalyze side reactions, such as the dehydration of the alcohol to form alkenes (e.g., 2,3-dimethylbutene).[2][3][4] Complete neutralization and removal are essential for product stability.

  • Causality: Strong acids protonate the hydroxyl group, turning it into a good leaving group (water), which facilitates elimination reactions to form alkenes.[2][3]

  • Solutions:

    • Neutralizing Wash: During the work-up, perform a wash with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to neutralize any residual acid (e.g., HCl used to quench the reaction).[1][5] This converts the acid into a salt that is soluble in the aqueous layer.[6]

    • Water Wash: Follow the bicarbonate wash with a wash using deionized water to remove any remaining inorganic salts.

    • Silica Plug Filtration: For trace acidic impurities that persist, dissolving the crude product in a non-polar solvent (like hexane or dichloromethane) and passing it through a short plug of silica gel can be very effective.[7] The polar silica will adsorb the baseline acidic residues.

Question 4: My product has a low enantiomeric excess (ee). How can I improve its chiral purity?

Answer: Achieving high enantiomeric purity is the primary goal when synthesizing a chiral compound. Low ee indicates the presence of the undesired (2R)-enantiomer.

  • Causality: The two enantiomers have identical physical properties (boiling point, solubility in achiral solvents, etc.), so they cannot be separated by standard techniques like distillation or conventional chromatography.

  • Solution: Chiral Chromatography

    • Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[]

    • Recommended Method: Supercritical Fluid Chromatography (SFC): SFC is highly effective for separating chiral alcohols. It uses supercritical CO₂ as the primary mobile phase, often with an alcohol co-solvent like ethanol.[9] SFC offers advantages over HPLC, including faster separations and easier solvent removal.

    • Stationary Phase: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are known to be effective for resolving chiral alcohols.[9]

    • Alternative: Chiral Derivatization: An indirect method involves reacting the alcohol with a chiral derivatizing agent to form a pair of diastereomers.[] These diastereomers have different physical properties and can be separated by standard chromatography (HPLC or even silica gel). The desired diastereomer is then isolated, and the derivatizing group is cleaved to yield the pure enantiomer. This is often more labor-intensive but can be an alternative if chiral chromatography is unavailable.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in my crude this compound?

A: Based on a typical synthesis involving the reduction of 2,3-dimethylbutanal[1][9], you should anticipate:

  • Starting Material: Unreacted 2,3-dimethylbutanal.

  • Enantiomer: The undesired (2R)-2,3-dimethylbutan-1-ol.

  • Solvents: Residual solvents from the reaction and work-up (e.g., methanol, diethyl ether, THF).[1]

  • Water: From the aqueous work-up.[1]

  • Inorganic Salts: From neutralizing washes (e.g., NaCl, NaHCO₃).

  • Side-Products: Isomeric alcohols or byproducts from the reducing agent. Under acidic conditions, dehydration can lead to alkene impurities.[4]

Q: What is the best overall purification strategy for this compound?

A: A multi-step approach is most effective. A robust general strategy is:

  • Aqueous Work-up: Perform sequential washes with a mild base (e.g., NaHCO₃ solution) and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Fractional Distillation: Remove solvents and separate the product from impurities with significantly different boiling points.

  • Chiral Chromatography (SFC/HPLC): Perform a final polishing step to remove the (2R)-enantiomer and achieve >99% ee.

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect organic impurities.

  • Gas Chromatography (GC): Excellent for assessing chemical purity and detecting volatile impurities like residual solvents.

  • Chiral GC or HPLC/SFC: Essential for determining the enantiomeric excess (ee).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: Shows the presence of the characteristic O-H stretch for the alcohol group.[10]

Q: What are the key physical properties I should know for purification?

A: Knowing the physical properties of your target compound and potential impurities is crucial for designing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 102.17[11]~145-147The target compound.
2,3-dimethylbutanal100.16~115-116Common starting material impurity.[1]
2,3-dimethyl-1-butene84.16~56Potential dehydration byproduct.
2,3-dimethyl-2-butene84.16~73Potential dehydration byproduct.
Diethyl Ether74.1234.6Common solvent impurity.[1]
Methanol32.0464.7Common solvent impurity.[1]
Experimental Protocols
Protocol 1: Standard Purification via Distillation

This protocol is designed to remove water, solvents, and impurities with different boiling points.

  • Aqueous Wash: Transfer the crude product dissolved in an organic solvent (e.g., diethyl ether) to a separatory funnel.

  • Wash the solution sequentially with:

    • 1 M HCl (if the reaction was basic).

    • Saturated NaHCO₃ solution (until effervescence ceases) to neutralize acid.[1]

    • Saturated NaCl (brine) solution to remove bulk water.[1]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[1]

  • Filtration: Filter off the drying agent.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a Vigreux column.

    • Apply a vacuum to reduce the pressure (this lowers the boiling point and prevents thermal decomposition).

    • Slowly heat the distillation flask.

    • Discard the initial low-boiling fraction (forerun), which contains residual solvents.

    • Carefully collect the fraction that distills at the expected boiling point for 2,3-dimethylbutan-1-ol at the given pressure.

    • Monitor the purity of the collected fractions using GC.

Protocol 2: Enantiomeric Purification by Chiral SFC

This protocol describes a general method for separating the (S) and (R) enantiomers.

  • System Preparation:

    • System: Preparative Supercritical Fluid Chromatography (SFC) system.

    • Column: A chiral stationary phase column, such as one based on a cellulose or amylose derivative (e.g., CHIRALPAK® series).[9]

    • Mobile Phase: Supercritical CO₂ (Mobile Phase A) and an alcohol modifier like ethanol (Mobile Phase B).

  • Method Development (Analytical Scale):

    • Dissolve a small sample of the racemate or partially enriched product in the modifier solvent.

    • Inject onto an analytical-scale chiral column.

    • Optimize the separation by adjusting the gradient, flow rate, and column temperature to achieve baseline resolution of the two enantiomer peaks.

  • Preparative Scale-Up:

    • Scale the optimized analytical method to a preparative column.

    • Dissolve the bulk material in a minimal amount of the modifier solvent.

    • Perform stacked injections to maximize throughput.

    • Set the fraction collector to isolate the eluting peak corresponding to the desired (2S)-enantiomer.

  • Post-Purification:

    • Combine the collected fractions containing the pure (2S)-enantiomer.

    • Remove the solvent under reduced pressure.

    • Confirm the chemical purity by GC/NMR and the enantiomeric purity (>99% ee) by chiral SFC/HPLC analysis.

Workflow and Troubleshooting Diagrams

PurificationWorkflow cluster_prep Initial Work-up cluster_purify Bulk Purification cluster_polish Chiral Polishing cluster_analysis Quality Control Crude Crude Product Wash Aqueous Wash (NaHCO₃, Brine) Crude->Wash Dry Drying (MgSO₄) Wash->Dry Distill Fractional Distillation Dry->Distill Removes bulk impurities ChiralSFC Preparative Chiral SFC Distill->ChiralSFC Removes (2R)-enantiomer Analysis Purity & Identity Check (GC, NMR, Chiral GC/SFC) ChiralSFC->Analysis Final Pure (2S)-Product (>99% ee) Analysis->Final

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Purity Issue Detected Cause_Water Water Present Problem->Cause_Water Cause_SM Residual Starting Material Problem->Cause_SM Cause_Isomer Low Enantiomeric Excess Problem->Cause_Isomer Cause_Acid Acidic/Basic Residue Problem->Cause_Acid Sol_Dry Brine Wash & Dry (MgSO₄) Cause_Water->Sol_Dry Sol_Distill Re-distill Carefully Cause_SM->Sol_Distill Sol_Chrom Chiral SFC / HPLC Cause_Isomer->Sol_Chrom Sol_Wash Neutralizing Wash (NaHCO₃) Cause_Acid->Sol_Wash

Caption: Decision tree for troubleshooting common purity issues.

References
  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10877063, this compound. Retrieved from [Link]

  • ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water?. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde. Organic Process Research & Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Common pitfalls in chiral alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center for Chiral Alcohol Synthesis. The asymmetric synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. However, achieving high enantioselectivity and yield can be a formidable challenge, often plagued by subtle experimental variables. This guide is designed to provide direct, experience-based answers to the most common pitfalls encountered in the lab. We aim to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes. Let's turn your challenges into successes.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems you might be facing during your experiments. Each question is framed as a common laboratory observation, followed by a systematic guide to diagnosis and resolution.

Q1: My enantiomeric excess (ee) is low or inconsistent. What are the likely causes and how can I fix it?

A1: Low enantiomeric excess is the most frequent challenge in chiral synthesis and can stem from multiple sources. The key is to diagnose the root cause systematically.

The efficiency of a chiral catalyst is judged by its activity, the enantioselectivity it imparts (measured by ee), and its substrate scope.[1] A suboptimal ee suggests a problem with the catalyst, the reaction conditions, or the substrate itself.

Underlying Causes & Corrective Actions:

  • Suboptimal Catalyst-Substrate Match: Not all chiral catalysts are effective for all types of ketones.[1] Sterically hindered ketones, for example, often require catalysts with a specifically designed chiral pocket to achieve high enantioselectivity.[1]

    • Action: Consult the literature for the recommended catalyst class for your specific ketone substrate (e.g., aromatic, aliphatic, α,β-unsaturated). If you are reducing a sterically hindered ketone like pinacolone, a standard catalyst may give poor results (e.g., 14% ee), whereas a specialized catalyst can achieve excellent results (e.g., 98% ee).[1]

  • Incorrect Reaction Temperature: Temperature influences the energy difference between the two diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both enantiomers and thus a lower ee.

    • Action: Lower the reaction temperature. Run a temperature screen (e.g., 25°C, 0°C, -20°C, -78°C) to find the optimal balance between reaction rate and enantioselectivity.

  • Improper Solvent Choice: The solvent can significantly influence the catalyst's conformation and the transition state geometry of the reaction.[2] A suboptimal solvent can lead to poor selectivity. For instance, the reduction of pinacolone with a TolBINAP/PICA–Ru complex yields 98% ee in ethanol but only 36% ee in 2-propanol.[1]

    • Action: Perform a solvent screen. Test a range of solvents with varying polarities and coordination abilities (e.g., THF, Toluene, CH2Cl2, Methanol, Isopropanol). Sometimes, bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) can offer unique selectivity profiles.[3][4]

  • Catalyst Impurity or Degradation: The chiral ligand or the prepared catalyst may be impure or may have degraded during storage. For oxazaborolidine (CBS) catalysts, reproducibility can be an issue if the catalyst has aged.[5]

    • Action: Use freshly prepared or purchased catalyst. Consider using an in situ generated catalyst, which can provide more reliable results, especially for CBS reductions.[5] Verify the purity of the chiral ligand by NMR or chiral HPLC before catalyst preparation.

Troubleshooting Workflow for Low Enantiomeric Excess

This decision tree can guide your experimental approach to improving ee.

low_ee_troubleshooting start Low ee Observed check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature (-20°C to -78°C) check_temp->lower_temp No check_solvent Is Solvent Choice Correct? check_temp->check_solvent Yes lower_temp->check_solvent solvent_screen Screen Solvents (e.g., Toluene, THF, EtOH) check_solvent->solvent_screen No check_catalyst Is Catalyst-Substrate Match Appropriate? check_solvent->check_catalyst Yes solvent_screen->check_catalyst catalyst_screen Screen Different Catalyst Classes (e.g., Noyori, CBS) check_catalyst->catalyst_screen No check_purity Are Reagents Pure & Catalyst Active? check_catalyst->check_purity Yes catalyst_screen->check_purity purify Purify Substrate. Use Fresh Catalyst. check_purity->purify No success High ee Achieved check_purity->success Yes purify->success

Fig 1. A decision-tree workflow for troubleshooting low enantiomeric excess.
Q2: My reaction has stalled or shows very low conversion. What should I do?

A2: A stalled reaction points to issues with catalyst activity, reagent purity, or reaction setup. The primary suspect is often catalyst deactivation.

Catalyst deactivation is a common problem where the active catalytic species is rendered ineffective over time.[6] The main causes are poisoning, coking (fouling), and thermal degradation.[7][8]

Underlying Causes & Corrective Actions:

  • Catalyst Poisoning: The active sites of the catalyst are blocked by strong chemical interactions with impurities in the feed.[7] Common poisons for metal catalysts include sulfur, nitrogen, phosphorus, and chlorine compounds.[8] For borane-based reductions, water is a significant inhibitor.[9]

    • Action: Ensure all reagents and solvents are rigorously purified and dried. Use freshly distilled solvents and recrystallize your substrate if necessary. When using borane reagents, conduct the reaction under strictly anhydrous conditions.[9]

  • Improper Reaction Atmosphere: Many asymmetric hydrogenation catalysts, particularly Ru(II) and Ir(I) complexes, are sensitive to oxygen. Exposure to air can lead to oxidation of the metal center or the phosphine ligands, deactivating the catalyst.

    • Action: Employ robust inert atmosphere techniques. Use Schlenk lines or a glovebox for catalyst handling and reaction setup. Degas all solvents thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).

  • Inhibition by Product or Base: In some catalytic cycles, the product can coordinate to the metal center and inhibit further turnover.[6] Similarly, in transfer hydrogenations, using an excessive amount of base can sometimes lead to the formation of inactive off-cycle species.[10]

    • Action: Monitor the reaction progress closely. If product inhibition is suspected, consider strategies to remove the product as it forms, if feasible. For base-sensitive reactions, carefully optimize the base concentration.

Protocol: Standard Procedure for Inert Atmosphere Reaction Setup
  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, dropping funnel, etc.) at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Place the solid substrate and catalyst (if solid) into the Schlenk flask. Seal the flask and evacuate under high vacuum for 15-30 minutes, then backfill with inert gas. Repeat this cycle three times.

  • Solvent Transfer: Transfer anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reagent Addition: Add any liquid reagents (e.g., borane solution, liquid substrate) via a gas-tight syringe through a septum.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to a nitrogen/argon line with an oil bubbler.

Q3: I've successfully synthesized my chiral alcohol, but I'm struggling with purification. How can I effectively remove the catalyst and byproducts?

A3: Purification of chiral alcohols can be challenging due to byproducts with similar polarities and the need to remove residual metal catalysts.

Standard silica gel chromatography is often the first choice, but it may not be sufficient, especially on a large scale.

Purification Strategies:

  • Enhanced Chromatography:

    • Supercritical Fluid Chromatography (SFC): This technique is an excellent, greener alternative to HPLC for chiral separations.[11] It uses supercritical CO2 as the mobile phase, which reduces solvent waste and can provide excellent resolution for chiral alcohols. SFC often offers higher loading capacity and faster run times compared to preparative GC.

    • Specialized Silica Plugs: Before full chromatography, pass the crude reaction mixture through a short plug of silica gel or a specialized scavenger resin designed to bind the metal catalyst. This can remove the bulk of the metal residue, simplifying the subsequent chromatographic step.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification and, in some cases, for enhancing enantiomeric purity.

    • Action: Screen various solvents to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. Seeding with a small crystal of the pure product can induce crystallization. This method can sometimes be used to resolve racemic conglomerates via preferential crystallization.[12]

  • Derivatization: For analytical purposes or to facilitate separation, you can temporarily convert the alcohol into a diastereomeric ester.

    • Action: React the alcohol with a chiral carboxylic acid (like Mosher's acid) to form diastereomeric esters.[13] These diastereomers have different physical properties and can often be separated by standard chromatography.[14] The ester can then be cleaved to regenerate the pure enantiomeric alcohol.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions about the principles and practices of chiral alcohol synthesis.

Q4: How do I choose the right chiral catalyst for my specific ketone?

A4: Catalyst selection is paramount and depends heavily on the structure of your ketone substrate.

There are several major classes of catalysts, each with a preferred substrate scope. The goal is to match the electronic and steric properties of your ketone with a catalyst that provides a well-defined chiral environment.

Key Catalyst Classes and Their Applications:

  • Noyori-type Ru(II)-BINAP/Diamine Catalysts: These are workhorses for the asymmetric hydrogenation of a wide range of ketones.[15] They are particularly effective for simple aromatic ketones and those with chelating groups that can coordinate to the ruthenium center.[16]

  • Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalysts: These are used for the catalytic asymmetric reduction of prochiral ketones with borane reagents.[17][18][19] CBS catalysts are highly predictable and effective for a broad range of substrates, including aliphatic and α,β-unsaturated ketones.[9][18]

  • Biocatalysts (Enzymes): Ketoreductases and alcohol dehydrogenases from microorganisms can reduce ketones with extremely high enantioselectivity.[20][21] This approach is particularly valuable for its green credentials and high specificity, though substrate scope can be limited.

Table 1: General Catalyst Selection Guide for Ketone Reduction
Ketone TypePrimary Catalyst RecommendationSecondary/Alternative OptionsKey Considerations
Simple Aryl Ketones (e.g., Acetophenone)Noyori Ru-TsDPEN catalysts[1]CBS Reduction[18]Noyori systems often achieve very high turnover numbers (TONs).
Aliphatic Ketones (e.g., 2-Octanone)CBS Reduction[22]Biocatalysis (Ketoreductases)[20]Simple aliphatic ketones can be challenging for some metal catalysts.
Sterically Hindered Ketones (e.g., Pinacolone)Specialized Noyori-type catalysts (e.g., Ru-TolBINAP/PICA)[1]---Requires a catalyst with a large chiral pocket to accommodate the bulky group.[1]
α-Hydroxy or α-Chloro Ketones Cp*Ir-MsDPEN catalysts[1]Noyori Ru-TsDPEN catalystsIridium catalysts can show superior reactivity and selectivity for these substrates.[1]
α,β-Unsaturated Ketones (Enones)CBS Reduction[5]Noyori Ru-BINAP catalystsCBS reduction typically reduces the carbonyl without affecting the double bond.
Q5: What is the mechanistic basis for enantioselectivity in a reaction like the CBS reduction?

A5: The enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state.

The process involves the coordination of both the borane reducing agent and the ketone substrate to the chiral oxazaborolidine catalyst.[9]

  • Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane (BH3), activating it as a hydride donor.[9]

  • Substrate Coordination: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom within the catalyst. To minimize steric hindrance, the ketone orients itself so that the larger substituent (RL) is positioned away from the bulky group on the catalyst (e.g., the diphenylmethyl group derived from proline).

  • Stereoselective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon from a specific face. This transfer occurs through a highly ordered, six-membered ring transition state. The facial selectivity is dictated by the steric arrangement established in the previous step, leading to the preferential formation of one enantiomer of the alcohol.

This predictable mechanism is a key reason for the widespread use of CBS reduction in organic synthesis.[18]

CBS Reduction Mechanism Diagram

cbs_mechanism cluster_0 CBS Catalytic Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex [Catalyst•BH₃•Ketone] Transition State catalyst->complex Coordination borane BH₃•THF borane->complex ketone Prochiral Ketone (R-CO-R') ketone->complex product Chiral Alcohol complex->product Hydride Transfer product->catalyst Catalyst Regeneration

Fig 2. Simplified schematic of the CBS reduction catalytic cycle.
Q6: How can I definitively determine the absolute configuration of my newly synthesized chiral alcohol?

A6: Determining the absolute configuration (R vs. S) is a critical final step. While polarimetry can confirm optical activity, it doesn't assign configuration without a literature value for comparison. More definitive methods are required.

Methods for Determining Absolute Configuration:

  • X-ray Crystallography: This is the "gold standard" method. If you can grow a suitable single crystal of your alcohol or a derivative, X-ray diffraction provides an unambiguous determination of its three-dimensional structure and absolute configuration.

  • Mosher's Ester Analysis: This is a powerful NMR-based technique that allows you to deduce the absolute configuration without needing to crystallize the compound.[23]

    • Principle: The chiral alcohol is derivatized by reacting it with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid) to form a pair of diastereomeric esters.[13][24]

    • Analysis: In the NMR spectrometer, these diastereomers exist in a preferred conformation where the bulky phenyl group of the Mosher's acid shields one side of the original alcohol molecule.[13][25] By comparing the ¹H NMR spectra of the (R)- and (S)-Mosher esters, you can observe systematic shifts in the proton signals. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, you can map the shielding effects and thus deduce the absolute configuration of the carbinol center.[26]

Protocol: Preparation of a Mosher's Ester for NMR Analysis
  • Setup: In two separate, dry NMR tubes or small vials, place ~1-2 mg of your chiral alcohol.

  • Reagent Addition: To one vial, add a slight excess (~1.1 eq) of (R)-(-)-MTPA chloride. To the other, add the same amount of (S)-(+)-MTPA chloride.

  • Solvent & Base: Dissolve the contents of each vial in ~0.5 mL of deuterated pyridine (pyridine-d5) or deuterated chloroform (CDCl3) containing a small amount of a non-nucleophilic base like DMAP (catalytic) or pyridine to scavenge the HCl byproduct.

  • Reaction: Seal the vials/tubes and allow them to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).

  • Analysis: Acquire ¹H NMR spectra directly from the crude reaction mixtures. Assign the protons on both sides of the original carbinol center and calculate the Δδ (δS - δR) values to determine the configuration.

References

  • Ohkuma, T., & Noyori, R. (2012). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Ketone Reduction. Wordpress. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, RSC Publishing. DOI:10.1039/D3SC01630G. [Link]

  • Wikipedia Contributors. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. organic-chemistry.org. [Link]

  • Ohtani, I., et al. (1991). Determination of absolute configuration of stereogenic carbinol centers in annonaceous acetogenins by proton and fluorine 19-NMR analysis of Mosher ester derivatives. Journal of the American Chemical Society, ACS Publications. [Link]

  • Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, RSC Publishing. [Link]

  • Various Authors. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Scholarly Publication. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. ammoniaknowhow.com. [Link]

  • Corey, E. J., & Helal, C. J. (1991). Chiral catalysts for reduction of ketones and process for their preparation.
  • Baldassarre, F., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. [Link]

  • Wikipedia Contributors. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

  • Nakano, H., & Ichikawa, J. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, ACS Publications. [Link]

  • Aubin, A., & Tanguay, S. (2015). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Fujiwara, K., & Mishima, K. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. National Institutes of Health. [Link]

  • Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Cervantes-Reyes, A., et al. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Sepaflash. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Santai Technologies. [Link]

  • Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2023). How I Used Mosher Esters in my PhD. YouTube. [Link]

  • Giner, J.-L. (2017). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. chemcatbio.org. [Link]

  • Wills, M. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. National Institutes of Health. [Link]

  • Reddit User. (2024). Chiral alcohol separation. Reddit. [Link]

  • Dub, P. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

  • Gu, Y., & Jérôme, F. (2018). Application of Biobased Solvents in Asymmetric Catalysis. National Institutes of Health. [Link]

  • Zhang, J., & Li, Z. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities. Nobel Lecture. [Link]

  • All about chemistry. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • Chemistry Stack Exchange User. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction. ResearchGate. [Link]

  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • Wang, J., et al. (2024). Catalyst deactivation during water electrolysis: Understanding and mitigation. APL Energy. [Link]

  • Synthesis Workshop. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]

  • Seco, J. M., et al. (2004). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]

  • D'auria, M. (2016). A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. [Link]

  • Noyori, R. (2017). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]

  • ResearchGate. (2017). Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. ResearchGate. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. nrochemistry.com. [Link]

  • Sun, Q., et al. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, RSC Publishing. [Link]

  • Shaikh, R. R., & D'hooghe, M. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]

Sources

Enhancing the stability of (2S)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-2,3-dimethylbutan-1-ol

A Senior Application Scientist's Guide to Enhancing Chemical Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The stability of this compound is paramount for ensuring reaction fidelity, high yields, and, most critically, the preservation of its stereochemical integrity. This center addresses the most common stability challenges and provides robust solutions.

Section 1: Understanding Instability - Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties of this compound that govern its stability.

Q1: What are the primary chemical degradation pathways for this compound?

A1: As a primary alcohol, this compound is susceptible to two main degradation pathways:

  • Oxidation: The primary alcohol functional group (-CH₂OH) can be oxidized. Mild oxidation yields the corresponding aldehyde, (2S)-2,3-dimethylbutanal. Harsher conditions can lead to over-oxidation to the carboxylic acid, (2S)-2,3-dimethylbutanoic acid. This is often unintentional, caused by exposure to atmospheric oxygen over long periods, incompatible reagents, or certain metal contaminants.[1]

  • Dehydration: In the presence of strong protic acids (e.g., concentrated H₂SO₄, H₃PO₄), the alcohol can undergo dehydration to form alkenes.[2] This elimination reaction typically proceeds through a protonated hydroxyl group acting as a good leaving group (water), followed by the formation of a carbocation and subsequent elimination of a proton.[3] Rearrangements are possible, potentially leading to a mixture of alkene products.[4][5]

Q2: How do temperature and pH impact the stability and stereochemical integrity of the molecule?

A2: Temperature and pH are critical variables that must be carefully controlled.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation. For long-term storage, refrigeration is recommended. In experimental setups, maintaining the lowest effective temperature can minimize side reactions. While the C-2 stereocenter is generally stable, extreme heat could potentially contribute to side reactions that might compromise the sample's overall purity, though racemization at this center is not a common thermal process.[6] Studies on other chiral systems show that temperature can influence enantiomeric stability and interconversion rates, making thermal control a best practice.[7]

  • pH: The molecule is most stable in a neutral pH range (approx. 6-8).

    • Acidic Conditions (pH < 5): Strongly acidic environments promote acid-catalyzed dehydration, which is the most significant risk.[2]

    • Basic Conditions (pH > 9): While less prone to degradation than in acid, strong bases will deprotonate the hydroxyl group to form an alkoxide.[8][9] This makes the molecule a much stronger nucleophile and can lead to unintended reactions if electrophiles are present. The alkoxide itself is generally stable if strong electrophiles are absent.

Q3: What common laboratory reagents are incompatible with this compound?

A3: Incompatibility often leads to unintended reactions and degradation. The following table summarizes key incompatibilities.

Reagent ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Chromic Acid (H₂CrO₄), KMnO₄, PCC, Dess-Martin PeriodinaneWill oxidize the primary alcohol to an aldehyde or carboxylic acid.[10]
Strong Protic Acids Concentrated H₂SO₄, HCl, H₃PO₄, TsOHCatalyze dehydration to form alkenes.[2][11]
Acid Halides / Anhydrides Acetyl Chloride, Acetic AnhydrideWill acylate the alcohol to form an ester. While sometimes a desired reaction, it is an incompatibility if unintended.
Strong Bases / Nucleophiles NaH, n-BuLi, Grignard ReagentsDeprotonate the hydroxyl group, which can then react with the reagent itself or other components.[9]

Q4: Can the stereocenter at the C-2 position racemize during experiments?

A4: The stereocenter at C-2, being a saturated carbon, is robust and not prone to racemization under standard reaction, workup, or storage conditions. Racemization would require breaking and reforming one of the bonds at the chiral center. This is a high-energy process for this molecule. Degradation pathways like oxidation at C-1 or dehydration do not directly involve bond cleavage at the C-2 stereocenter. However, it is crucial to use mild reaction conditions to prevent unforeseen side reactions that could potentially compromise the enantiomeric purity of the bulk sample, even if the primary molecule itself does not racemize.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to resolving problems encountered during the use of this compound.

Problem: My reaction is generating unexpected side products.

This is the most common issue and is typically traced back to one of the primary degradation pathways.

start Unexpected Side Products Observed check_nmr Analyze by ¹H NMR & GC-MS to Identify Impurities start->check_nmr oxidation_path Oxidation Products? (Aldehyde/Carboxylic Acid) check_nmr->oxidation_path dehydration_path Dehydration Products? (Alkenes) check_nmr->dehydration_path No cause_ox Possible Cause: Atmospheric O₂, Oxidizing Reagents, Metal Contaminants oxidation_path->cause_ox Yes solution_ox Solution: 1. Use Inert Atmosphere (N₂/Ar). 2. Purify Reagents/Solvents. 3. Add Chelating Agent (e.g., EDTA) if metal contamination is suspected. cause_ox->solution_ox cause_dehyd Possible Cause: Trace Acid, Acidic Reagents, Acidic Silica Gel dehydration_path->cause_dehyd Yes solution_dehyd Solution: 1. Use Acid-Free Solvents. 2. Quench reaction with weak base (e.g., NaHCO₃). 3. Use Neutralized Silica Gel for Chromatography. cause_dehyd->solution_dehyd

Caption: Diagnostic workflow for identifying and solving common side product issues.

Problem: I am experiencing low yields in my reaction, even though TLC/LC-MS shows full conversion of the starting material.

A: This often points to degradation during the workup or purification stages.

  • Aqueous Workup: If your workup involves an acid wash (e.g., dilute HCl) to remove basic impurities, you may be inducing acid-catalyzed dehydration.

    • Solution: Replace the acid wash with a saturated ammonium chloride (NH₄Cl) wash, which is less acidic. Always follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution to ensure any residual acid is neutralized before solvent evaporation.

  • Chromatography: Standard silica gel is inherently acidic and can cause degradation of acid-sensitive compounds on the column.

    • Solution: Use neutralized silica gel. This can be prepared by flushing the packed column with an eluent containing 1-2% triethylamine or ammonia, followed by re-equilibration with the pure eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade).

Section 3: Protocols for Enhancing Stability

Proactive measures are the best way to ensure the stability of this compound.

Protocol 3.1: Optimal Storage and Handling
  • Storage: Store the compound in an amber glass vial with a PTFE-lined cap at 2-8 °C. For long-term storage (>6 months), storing under an inert atmosphere (argon or nitrogen) is recommended.

  • Handling: When weighing and transferring the compound, do so in a dry, inert atmosphere if possible (e.g., glove box or under a nitrogen blanket). Minimize the time the container is open to the atmosphere.

Protocol 3.2: Protecting Group Strategy for Multi-Step Synthesis

The hydroxyl group is the primary site of reactivity and instability.[1] Protecting it as a silyl ether is an excellent strategy to enhance stability during subsequent reaction steps that may involve harsh conditions (e.g., organometallic reagents, mild oxidizing/reducing agents).[12]

Objective: To protect the primary alcohol as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the TBS-protected alcohol.

Deprotection: The TBS group is easily removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source (e.g., TBAF in THF), which is highly selective for silicon-oxygen bonds.[12]

cluster_main Synthetic Route start This compound (Reactive -OH group) protect Protection Step (TBSCl, Imidazole) start->protect protected_intermediate TBS-Protected Alcohol (Stable Intermediate) protect->protected_intermediate reaction Intermediate Reaction (e.g., Grignard, Oxidation of another FG) protected_intermediate->reaction deprotect Deprotection Step (TBAF or Mild Acid) reaction->deprotect final_product Final Product with Free -OH Group deprotect->final_product

Sources

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Purity of (2S)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit adverse effects.[1] This guide provides a comprehensive comparison of the three principal analytical techniques for determining the enantiomeric purity of (2S)-2,3-dimethylbutan-1-ol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Our focus extends beyond procedural descriptions to elucidate the underlying principles and rationale that inform methodological choices, empowering researchers to select and optimize the most suitable technique for their specific analytical challenges.

The Analytical Imperative: Why Enantiomeric Purity Matters

This compound is a chiral primary alcohol, and its value as a building block in organic synthesis is intrinsically linked to its enantiomeric purity. The introduction of a specific stereocenter dictates the three-dimensional architecture of the target molecule, which in turn governs its biological interactions. Therefore, a robust and validated analytical method to quantify the enantiomeric excess (e.e.) is paramount.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for determining enantiomeric purity is a multi-faceted decision, weighing factors such as sample volatility, availability of instrumentation, required sensitivity, and the specific goals of the analysis. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agents
Principle Direct separation of enantiomers on a chiral stationary phase.Direct separation on a chiral stationary phase or indirect separation of diastereomeric derivatives on an achiral phase.Formation of diastereomers with distinct NMR spectra.[2]
Analyte Volatility High volatility required.[3]Wide range of volatility.Wide range of volatility.
Sensitivity High (ng to pg level).High (µg to ng level).Lower (mg level).
Resolution Typically high.Variable, dependent on column and mobile phase.Dependent on the chemical shift difference of diastereomers.
Sample Throughput High.Moderate to High.Low.
Instrumentation GC with FID or MS detector.HPLC with UV, CD, or MS detector.NMR Spectrometer.
Method Development Optimization of temperature program and carrier gas flow rate.Screening of chiral columns and mobile phases.[4]Selection of appropriate chiral derivatizing agent and reaction conditions.
Quantitative Accuracy High.High.Moderate, can be affected by integration errors.

In-Depth Analysis and Experimental Protocols

Chiral Gas Chromatography (GC): The Power of Volatility

Chiral GC is a powerful technique for the separation of volatile enantiomers.[5] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP) coated on the inside of a capillary column. For chiral alcohols like 2,3-dimethylbutan-1-ol, cyclodextrin-based CSPs are particularly effective.[6]

The choice of a cyclodextrin-based CSP is predicated on its unique toroidal structure, which creates a chiral microenvironment. Enantiomers can enter the cyclodextrin cavity and interact with its chiral surface through hydrogen bonding and van der Waals forces, leading to the formation of transient diastereomeric inclusion complexes with different stabilities. This difference in stability results in different retention times and, consequently, separation.[6]

The optimization of the temperature program and carrier gas linear velocity is critical for achieving baseline resolution. Lower temperatures generally enhance enantioselectivity but increase analysis time, while higher linear velocities can improve resolution up to a certain point.[1]

Caption: Workflow for Chiral GC Analysis of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based column.

  • Carrier Gas: Hydrogen or Helium at a constant flow or pressure. Optimize linear velocity for best resolution (typically 40-80 cm/sec for hydrogen).[1]

  • Injector: Temperature: 250 °C, Split ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector: FID, Temperature: 250 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2,3-dimethylbutan-1-ol in dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

ParameterSpecification
Resolution (Rs) > 1.5
Linearity (r2) ≥ 0.999
Limit of Detection (LOD) ~0.01% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.03% of the minor enantiomer
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability

Chiral HPLC is a highly versatile technique for enantiomeric separations and can be applied to a broader range of compounds than GC, including less volatile and more polar molecules.[3] The separation can be achieved directly on a CSP or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7] For direct separation of alcohols, polysaccharide-based CSPs are widely used.[8]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have chiral grooves and cavities created by the helical structure of the polymer. Enantiomers interact with these chiral structures through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, leading to differential retention.[4] The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is crucial as it modulates the interactions between the analyte and the CSP. The type and concentration of the alcohol modifier can significantly impact both retention and enantioselectivity.[9]

Caption: Workflow for Chiral HPLC Analysis of this compound.

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based column.

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the alcohol lacks a strong chromophore).

  • Sample Preparation: Prepare a 1 mg/mL solution of 2,3-dimethylbutan-1-ol in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers and calculate the % e.e. as described for the GC method.[10]

ParameterSpecification
Resolution (Rs) > 2.0[11]
Linearity (r2) ≥ 0.999[12]
Limit of Detection (LOD) ~0.05% of the minor enantiomer[11]
Limit of Quantitation (LOQ) ~0.15% of the minor enantiomer[12]
Precision (%RSD) < 2%[13]
Accuracy (% Recovery) 98-102%[11]
NMR Spectroscopy with Chiral Derivatizing Agents: Unambiguous Structural Insight

NMR spectroscopy offers a distinct approach to determining enantiomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, they can be converted into diastereomers by reaction with a chiral derivatizing agent (CDA).[2] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are classic and reliable CDAs for chiral alcohols.[14]

The derivatization of this compound with, for example, (R)-Mosher's acid chloride will produce a diastereomeric ester. The corresponding reaction with the (R)-alcohol would produce the other diastereomer. The phenyl group in the Mosher's ester creates a region of magnetic anisotropy. Due to conformational preferences of the diastereomeric esters, protons on one side of the original alcohol's stereocenter will be shielded (shifted to a higher field) in one diastereomer, while protons on the other side will be shielded in the other diastereomer.[15] By comparing the integrals of specific, well-resolved proton signals for each diastereomer, the enantiomeric excess can be determined.

Sources

A Comparative Guide to the Biological Activity of (2S)-2,3-Dimethylbutan-1-ol and its (R)-Enantiomer: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even produce adverse effects. Therefore, the comprehensive evaluation of the biological activity of individual enantiomers is a critical aspect of drug discovery and development.[2]

Hypothetical Comparative Data Summary

To illustrate the potential outcomes of a comparative investigation, the following tables present a hypothetical summary of findings. It must be stressed that this data is purely illustrative and not based on existing experimental results.

Table 1: Comparative Antimicrobial Activity (Illustrative Data)

EnantiomerTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
(2S)-2,3-dimethylbutan-1-olEscherichia coli128256
(2R)-2,3-dimethylbutan-1-olEscherichia coli512>512
This compoundStaphylococcus aureus64128
(2R)-2,3-dimethylbutan-1-olStaphylococcus aureus256512
This compoundCandida albicans256>512
(2R)-2,3-dimethylbutan-1-olCandida albicans>512>512

Table 2: Comparative Insect Repellency (Illustrative Data)

EnantiomerInsect SpeciesRepellency Index (%) at 10 µg/cm²Duration of Action (hours)
This compoundAedes aegypti85 ± 54.2 ± 0.5
(2R)-2,3-dimethylbutan-1-olAedes aegypti32 ± 81.5 ± 0.3
This compoundDrosophila melanogaster65 ± 72.8 ± 0.4
(2R)-2,3-dimethylbutan-1-olDrosophila melanogaster21 ± 60.9 ± 0.2

Proposed Experimental Protocols

To generate the type of comparative data illustrated above, a series of well-defined experimental protocols are necessary. The following sections detail the methodologies for investigating potential antimicrobial and insect-repellent activities.

Protocol 1: Determination of Antimicrobial Activity

This protocol outlines the steps to assess and compare the antimicrobial efficacy of the (2S) and (2R) enantiomers of 2,3-dimethylbutan-1-ol against a panel of representative bacteria and fungi.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and (2R)-2,3-dimethylbutan-1-ol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL. Ensure the solvent itself does not exhibit antimicrobial activity at the concentrations used.

  • Microorganism Culture: Culture the selected microorganisms (e.g., E. coli, S. aureus, C. albicans) in their appropriate broth media to the mid-logarithmic phase of growth.

  • Broth Microdilution Assay (for MIC determination):

    • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the stock solutions of each enantiomer across the wells, resulting in a range of concentrations.

    • Inoculate each well with 10 µL of the microbial suspension (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL).

    • Include positive controls (microorganisms with no compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Plate the aliquot onto an appropriate agar medium.

    • Incubate the plates for 24-48 hours.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination start Start prep_stocks Prepare Stock Solutions of Enantiomers start->prep_stocks prep_cultures Culture Microorganisms start->prep_cultures serial_dilution Serial Dilution in 96-well Plate prep_stocks->serial_dilution inoculation Inoculate with Microbial Suspension prep_cultures->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate Aliquots from Clear MIC Wells read_mic->plating incubation_mbc Incubate Agar Plates (24-48h) plating->incubation_mbc read_mbc Read MBC/MFC (≥99.9% killing) incubation_mbc->read_mbc end End read_mbc->end

Workflow for Antimicrobial Susceptibility Testing.
Protocol 2: Evaluation of Insect Repellency

This protocol provides a framework for assessing the insect repellent properties of the (2S) and (2R) enantiomers of 2,3-dimethylbutan-1-ol using a standard bioassay.

Methodology:

  • Test Compound Preparation: Prepare solutions of each enantiomer in a volatile solvent such as ethanol at various concentrations (e.g., 1%, 5%, and 10% w/v).

  • Insect Rearing: Maintain a healthy colony of the target insect species (e.g., Aedes aegypti mosquitoes or Drosophila melanogaster fruit flies) under controlled laboratory conditions.

  • Y-Tube Olfactometer Assay:

    • A Y-tube olfactometer presents the insects with a choice between two air streams.

    • One arm of the Y-tube will carry an air stream passing over a filter paper treated with the test compound (e.g., 10 µL of the prepared solution).

    • The other arm will carry an air stream passing over a filter paper treated with the solvent control.

    • Introduce a single insect into the base of the Y-tube.

    • Record which arm of the olfactometer the insect first enters and how long it remains in that arm over a set period (e.g., 5 minutes).

    • Repeat this process for a statistically significant number of insects (e.g., 50-100) for each enantiomer and concentration.

  • Data Analysis:

    • Calculate the Repellency Index (RI) using the formula: RI (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm.

    • A positive RI indicates repellency, while a negative RI suggests attraction.

    • Analyze the data for statistical significance using appropriate tests (e.g., Chi-squared test or t-test).

Insect_Repellency_Workflow cluster_setup Experimental Setup cluster_assay Bioassay cluster_analysis Data Analysis prep_solutions Prepare Enantiomer and Control Solutions setup_olfactometer Set up Y-Tube Olfactometer prep_solutions->setup_olfactometer introduce_insect Introduce Single Insect at Base of Y-Tube setup_olfactometer->introduce_insect observe_choice Record First Arm Choice and Residence Time introduce_insect->observe_choice repeat_assay Repeat with Multiple Insects (N=50-100) observe_choice->repeat_assay calculate_ri Calculate Repellency Index (RI) repeat_assay->calculate_ri stat_analysis Perform Statistical Analysis calculate_ri->stat_analysis conclusion Draw Conclusions on Enantioselective Repellency stat_analysis->conclusion

Y-Tube Olfactometer Assay Workflow for Insect Repellency.

Conclusion and Future Directions

The provided framework offers a scientifically rigorous approach to elucidating the potential differential biological activities of this compound and its (R)-enantiomer. The discovery of significant enantioselective effects would underscore the importance of stereochemical purity in any potential application of this compound, be it in agriculture, as a disinfectant, or in the development of new therapeutic agents. Further studies could delve into the specific molecular mechanisms of action, such as interactions with specific enzymes or receptors, to provide a deeper understanding of the observed biological responses. It is through such detailed and systematic investigation that the full potential of chiral molecules can be realized.

References

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Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Chirality and Reactivity in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, chiral alcohols are indispensable building blocks. Their stereodefined hydroxyl group serves as a versatile handle for constructing complex molecular architectures with precise three-dimensional arrangements. The efficacy of any synthetic strategy hinges not only on the presence of this functional group but on its predictable and differential reactivity. Understanding the subtle interplay of structural and electronic factors that govern the reactivity of a chiral alcohol is paramount for designing efficient, selective, and high-yielding chemical transformations.

This guide provides an in-depth comparison of the reactivity of various chiral alcohols in fundamental organic reactions. Moving beyond a simple recitation of outcomes, we will dissect the mechanistic underpinnings—steric hindrance and electronic effects—that dictate reaction pathways and rates. By grounding our discussion in established principles and supporting it with experimental frameworks, this document aims to equip researchers with the predictive power needed to select the optimal substrate and reaction conditions for their synthetic targets.

Fundamental Principles Governing Alcohol Reactivity

The reactivity of the hydroxyl group in a chiral alcohol is not an intrinsic constant but is profoundly influenced by its local molecular environment. Two primary factors dictate its behavior: steric hindrance and electronic effects.

Steric Hindrance: The "Molecular Crowding" Effect

Steric hindrance refers to the spatial arrangement of atoms and groups around the reactive center—the hydroxyl group—which can physically impede the approach of a reagent.[1][2] In alcohol chemistry, the classification of primary (1°), secondary (2°), and tertiary (3°) alcohols, which is based on the number of carbon substituents on the hydroxyl-bearing carbon, serves as a first-order approximation of steric bulk.[3][4]

  • Primary (1°) Alcohols : The hydroxyl group is attached to a carbon bonded to only one other carbon atom. This arrangement offers the most accessible reactive site.

  • Secondary (2°) Alcohols : The hydroxyl-bearing carbon is attached to two other carbon atoms, creating a more crowded environment.

  • Tertiary (3°) Alcohols : With three carbon substituents, the hydroxyl group is significantly shielded, making it the most sterically hindered.[5]

This crowding has significant consequences for reaction mechanisms, particularly those involving a bimolecular nucleophilic attack or the formation of a bulky transition state. As a general rule, for reactions sensitive to steric effects, the reactivity trend is: Primary > Secondary >> Tertiary .[6]

Steric_Hindrance cluster_0 Primary Alcohol (Least Hindered) cluster_1 Secondary Alcohol (Moderately Hindered) cluster_2 Tertiary Alcohol (Most Hindered) 1_C C 1_OH OH 1_C->1_OH 1_R R 1_C->1_R 1_H1 H 1_C->1_H1 1_H2 H 1_C->1_H2 2_C C 2_OH OH 2_C->2_OH 2_R1 R' 2_C->2_R1 2_R2 R 2_C->2_R2 2_H H 2_C->2_H 3_C C 3_OH OH 3_C->3_OH 3_R1 R' 3_C->3_R1 3_R2 R 3_C->3_R2 3_R3 R'' 3_C->3_R3 Approach Reagent Approach Approach->1_C Approach->2_C Approach->3_C

Caption: Increasing steric hindrance from primary to tertiary alcohols shields the reactive center.

Electronic Effects: Modulating Nucleophilicity and Stability

Electronic effects describe how the distribution of electron density within a molecule influences its reactivity.[7] These effects are broadly categorized as inductive and resonance effects.[8]

  • Inductive Effect (I): This is the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. Alkyl groups are weakly electron-donating (+I effect), which increases electron density on the hydroxyl oxygen, making it a slightly stronger nucleophile but a weaker acid.[9][10] Conversely, electron-withdrawing groups (-I effect, e.g., halogens, CF₃) decrease the oxygen's nucleophilicity, making the alcohol a stronger acid.[11]

  • Resonance (Mesomeric) Effect (R): This effect involves the delocalization of pi (π) electrons across a conjugated system. It is particularly relevant for benzylic or allylic alcohols. A phenyl group, for instance, can stabilize an adjacent positive charge (carbocation) through resonance, a key consideration in Sₙ1-type reactions.

The interplay of these effects is crucial; for example, while a tertiary alcohol is sterically hindered, the three alkyl groups provide significant inductive stabilization to a potential carbocation intermediate, making Sₙ1 reactions highly favorable under acidic conditions.[3][10]

Comparative Reactivity in Key Transformations

We will now examine how steric and electronic factors influence the relative reactivity of chiral alcohols in three ubiquitous transformations: acylation, oxidation, and etherification.

Esterification and Acylation

The conversion of an alcohol to an ester via reaction with a carboxylic acid (Fischer Esterification) or an acyl derivative (e.g., acyl chloride, anhydride) is a cornerstone of organic synthesis.[12][13] These reactions are excellent probes of alcohol reactivity.[14][15]

Mechanistic Causality: The reaction proceeds through nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon. This forms a crowded, tetrahedral intermediate. The rate of this reaction is highly sensitive to the steric accessibility of the hydroxyl group.

Reactivity Comparison:

  • Steric Hindrance: The formation of the bulky tetrahedral intermediate is severely impeded by steric hindrance. Consequently, the reactivity order is definitively Primary > Secondary >> Tertiary .[5][15] Many acylation methods that are effective for primary and secondary alcohols fail entirely for tertiary alcohols.[14][15]

  • Electronic Effects: Electron-donating groups on the alcohol can slightly enhance the nucleophilicity of the oxygen, while electron-withdrawing groups diminish it. However, for acylation, steric effects are almost always the dominant factor.

Field Insight: Kinetic Resolution The differential reactivity of enantiomers is powerfully exploited in kinetic resolution, where a chiral catalyst or enzyme selectively acylates one enantiomer of a racemic alcohol much faster than the other.[16][17] Lipases, for example, possess a chiral active site that can distinguish between the two enantiomers of a secondary alcohol, preferentially acylating the one that fits better.[18][19] This process allows for the separation of enantiomers based on a reactivity difference, a testament to the subtle yet profound impact of stereochemistry.[20]

Table 1: Relative Reactivity of Chiral Alcohols in Acylation

Alcohol Type Example Relative Rate of Acylation Controlling Factor Mechanistic Notes
Primary (R)-2-Methyl-1-butanol Very Fast Low Steric Hindrance Favorable for Sₙ2-like attack on the acylating agent.
Secondary (S)-1-Phenylethanol Moderate to Slow Moderate Steric Hindrance Rate is highly dependent on the specific alcohol and acylating agent.

| Tertiary | (R)-2-Phenyl-2-butanol | Extremely Slow / No Reaction | High Steric Hindrance | The formation of the tetrahedral intermediate is sterically prohibited. |

Experimental Protocol: Competitive Acylation of a Primary vs. Secondary Alcohol

This protocol provides a method to directly compare the acylation rates of two different alcohols.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve an equimolar mixture of a primary chiral alcohol (e.g., (R)-(-)-2-methyl-1-butanol, 1.0 mmol) and a secondary chiral alcohol (e.g., (S)-(-)-1-phenylethanol, 1.0 mmol) in anhydrous dichloromethane (10 mL). Add a non-nucleophilic base such as triethylamine (1.2 mmol).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount of acetyl chloride (0.5 mmol, the limiting reagent) dropwise over 5 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by taking aliquots every 15 minutes and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine the ratio of the two resulting acetate esters and the remaining unreacted alcohols.

  • Workup: After 1 hour (or when the limiting reagent is consumed), quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the final product mixture by GC or ¹H NMR to quantify the ratio of the formed esters. A higher proportion of the primary alcohol's ester indicates its greater reactivity.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Mix equimolar (R)-2-methyl-1-butanol (1°) & (S)-1-phenylethanol (2°) B Add Anhydrous DCM & Triethylamine A->B C Cool to 0 °C B->C D Add Acetyl Chloride (Limiting Reagent) C->D E Stir at 0 °C Monitor by GC/NMR D->E F Quench with NaHCO₃ E->F G Extract, Dry, Concentrate F->G H Analyze Product Ratio (Ester 1° vs Ester 2°) G->H

Caption: Workflow for the competitive acylation experiment.

Oxidation

The oxidation of alcohols is a fundamental transformation that converts primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones.[21]

Mechanistic Causality: Most oxidation mechanisms involve the removal of the hydrogen atom from the hydroxyl group and a hydrogen atom from the alpha-carbon (the carbon bearing the OH group).[22] The presence of an alpha-hydrogen is therefore a prerequisite for standard oxidation reactions.

Reactivity Comparison:

  • Structural Requirement: Tertiary alcohols lack an alpha-hydrogen and are therefore resistant to oxidation under conditions that readily oxidize primary and secondary alcohols. Cleavage of a C-C bond is required, which necessitates harsh conditions.

  • Steric & Electronic Effects: For primary and secondary alcohols, the reaction rate can be influenced by sterics. Less hindered primary alcohols often react faster than more hindered secondary alcohols.[4] Electron-withdrawing groups can sometimes accelerate oxidation by making the alpha-proton more acidic.

  • Enantioselective Oxidation: Similar to acylation, kinetic resolution can be achieved through enantioselective oxidation, often using chiral transition metal catalysts (e.g., based on Ru, Ir, or Mn).[23][24] These systems preferentially oxidize one enantiomer, leaving the other unreacted and in high enantiomeric excess.

Table 2: Comparative Reactivity in Oxidation (e.g., with PCC)

Alcohol Type Example Reactivity/Product Controlling Factor
Primary (R)-Citronellol Fast; yields aldehyde Presence of two α-hydrogens
Secondary (1R,2S,5R)-Menthol Moderate; yields ketone Presence of one α-hydrogen

| Tertiary | (1S)-(-)-Verbenol | No reaction under mild conditions | Absence of α-hydrogen |

Oxidation_Reactivity A Primary Alcohol H C H -OH Ox [Oxidizing Agent] A->Ox Reacts B Secondary Alcohol H C R' -OH B->Ox Reacts C Tertiary Alcohol R'' C R' -OH C->Ox Unreactive Prod_A Aldehyde / Carboxylic Acid Ox->Prod_A Prod_B Ketone Ox->Prod_B Prod_C No Reaction Ox->Prod_C

Caption: Oxidation reactivity is dictated by the presence of an alpha-hydrogen.

Etherification

The formation of ethers from alcohols can proceed via different mechanisms, primarily the Sₙ2 pathway (Williamson Ether Synthesis) or Sₙ1/Sₙ2 pathways (acid-catalyzed dehydration).[25][26] The reactivity order is highly dependent on the chosen mechanism.

Mechanistic Causality & Reactivity Comparison:

  • Williamson Ether Synthesis (Sₙ2): This involves deprotonating the alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide. The reactivity of the alcohol in the deprotonation step is less sensitive to sterics. However, if the alcohol is to be used as the electrophile (after conversion to a tosylate, for example), Sₙ2 reactivity is paramount: Primary > Secondary >> Tertiary .

  • Acid-Catalyzed Etherification (Sₙ1 or Sₙ2): In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water).[3][25]

    • Sₙ1 Pathway: If the alcohol can form a stable carbocation, it will react via an Sₙ1 mechanism. Carbocation stability follows the order Tertiary > Secondary > Primary . Therefore, tertiary alcohols react fastest via this pathway.[3][27]

    • Sₙ2 Pathway: Primary alcohols cannot form stable carbocations and will react via an Sₙ2 mechanism, where another alcohol molecule acts as the nucleophile.[25]

    • Secondary alcohols are borderline and can proceed through either or both mechanisms, often leading to mixtures of products and rearrangements.

Table 3: Reactivity of Chiral Alcohols in Etherification

Reaction Mechanism Reactivity Order Controlling Factor
Williamson (as nucleophile) Sₙ2 1° ≈ 2° > 3° Basicity/solubility of alkoxide
Acid-Catalyzed Dehydration Sₙ1 3° > 2° > 1° Carbocation stability

| Acid-Catalyzed Dehydration | Sₙ2 | 1° > 2° >> 3° | Steric hindrance |

Etherification_Pathways cluster_sn1 SN1 Pathway (Tertiary Alcohols) cluster_sn2 SN2 Pathway (Primary Alcohols) A1 R₃C-OH + H⁺ ⇌ R₃C-OH₂⁺ A2 R₃C-OH₂⁺ → R₃C⁺ + H₂O (Slow, Rate-Determining) A1->A2 A3 R₃C⁺ + R-OH → R₃C-O⁺(H)R A2->A3 A4 R₃C-O⁺(H)R ⇌ R₃C-OR + H⁺ A3->A4 B1 RCH₂-OH + H⁺ ⇌ RCH₂-OH₂⁺ B2 RCH₂-OH + RCH₂-OH₂⁺ → [Transition State] → RCH₂-O⁺(H)-CH₂R + H₂O B1->B2 B3 RCH₂-O⁺(H)-CH₂R ⇌ RCH₂-O-CH₂R + H⁺ B2->B3

Caption: Contrasting SN1 and SN2 pathways in acid-catalyzed etherification.

Conclusion: A Predictive Framework for Synthesis

The reactivity of a chiral alcohol is a predictable function of its structure. By analyzing the steric environment around the hydroxyl group and the electronic nature of its substituents, chemists can make informed decisions in synthetic planning.

  • Steric hindrance is often the most powerful predictor, establishing a general reactivity trend of primary > secondary > tertiary for transformations proceeding through sterically demanding transition states, such as acylation and Sₙ2 reactions.

  • The absence of an alpha-hydrogen renders tertiary alcohols unreactive toward standard oxidation, providing a clear point of differentiation.

  • Electronic effects are critical in modulating reactivity and are the deciding factor in reactions proceeding through charged intermediates. The ability of tertiary and secondary systems to stabilize carbocations makes them more reactive than primary alcohols in Sₙ1-type reactions.

This guide serves as a foundational tool for navigating the complexities of chiral alcohol chemistry. A thorough understanding of these core principles empowers researchers to not only explain observed outcomes but, more importantly, to design novel, efficient, and stereoselective pathways to the essential chiral molecules that drive innovation in science and medicine.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for (2S)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (2S)-2,3-dimethylbutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to offer a deep, scientifically-grounded understanding of the principles behind safe laboratory practices. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

Hazard Identification and Risk Assessment

This compound is a flammable liquid and vapor, categorized as a GHS Category 3 flammable liquid.[1] It is also classified as a skin, eye, and respiratory irritant.[1] Understanding the specific physical and chemical properties of this compound is the foundation of a robust safety plan.

Key Physical and Chemical Properties (of isomers):

PropertyValueSignificance for Safe Handling
Boiling Point 120-143 °CIndicates the temperature at which the liquid rapidly turns into a vapor, increasing the risk of inhalation and creating a flammable atmosphere.
Flash Point 29.4 - 47.8 °CThis is the lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air.[2][3] As this can be near ambient laboratory temperatures, stringent control of ignition sources is paramount.
Vapor Pressure 8.47 mmHg at 25°C (for 2,3-dimethyl-2-butanol)This value, for a close isomer, suggests a moderate rate of evaporation at room temperature.[2] Vapors can accumulate in poorly ventilated areas.
Vapor Density >1 (Air = 1)The vapors of this compound are heavier than air and will tend to accumulate in low-lying areas, such as along floors or in sumps, increasing the risk of an unexpected ignition.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is not merely a regulatory requirement but a critical, proactive measure to prevent exposure. The following recommendations are based on the known hazards of this compound.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles.

  • High-Volume Operations: A face shield, in conjunction with chemical splash goggles, provides the most comprehensive protection against splashes and sprays.

Skin Protection

The choice of glove material is crucial for preventing skin contact. While nitrile gloves are a common laboratory choice, their effectiveness can vary. For short-chain alcohols like this compound, the following materials are recommended:

Glove MaterialSplash ProtectionExtended ContactRationale
Nitrile GoodFairProvides good general chemical resistance but may degrade with prolonged exposure.
Neoprene Very GoodGoodOffers excellent resistance to alcohols, acids, and caustics.
Butyl Rubber ExcellentExcellentProvides superior resistance to a wide range of chemicals, including alcohols.
Latex FairPoorNot recommended due to potential for allergic reactions and lower chemical resistance.

Field-Proven Insight: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use. For procedures involving significant quantities or prolonged handling, consider double-gloving.

  • Standard Use: A flame-resistant lab coat is mandatory. Lab coats made of 100% cotton are a viable alternative, as synthetic materials can melt and adhere to the skin in a fire.

  • Large-Scale Operations: Chemical-resistant aprons or coveralls should be worn over the lab coat.

Respiratory Protection

Respiratory protection is not typically required for small-scale laboratory use in a well-ventilated area, such as a chemical fume hood. However, it becomes necessary under the following conditions:

  • Inadequate Ventilation: If work cannot be conducted in a fume hood.

  • Large Spills: During the cleanup of a significant spill.

  • Aerosol Generation: For any procedure that may generate aerosols of the compound.

No specific Occupational Exposure Limit (OEL) has been established for this compound. In the absence of a defined limit, a conservative approach is warranted. For its isomer, 2,3-dimethylbutane, NIOSH has a Recommended Exposure Limit (REL) of a 10-hour TWA of 100 ppm (350 mg/m³) and a 15-minute ceiling of 510 ppm (1800 mg/m³).[4]

Respirator Selection:

  • Type: Air-purifying respirator (APR) with organic vapor (OV) cartridges.

  • Cartridge Identification: NIOSH-approved OV cartridges are color-coded black .[5][6][7][8]

  • Particulate Hazard: If there is a risk of aerosolization, a combination OV/P95 or OV/P100 cartridge should be used.

Operational and Handling Plan

A systematic approach to handling this compound minimizes risks.

Engineering Controls
  • Primary Control: All work with this compound should be conducted in a certified chemical fume hood to control vapor inhalation.

  • Storage: Store in a dedicated, well-ventilated flammable liquids cabinet, away from heat, sparks, and open flames.

  • Grounding: Ground and bond containers when transferring large volumes to prevent static electricity discharge, a potential ignition source.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents before introducing the this compound.

    • Don the appropriate PPE as outlined in Section 2.

  • Dispensing:

    • Use only non-sparking tools for opening and closing containers.

    • For transfers, use a funnel or dispensing pump to minimize splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of any contaminated disposable materials (see Section 5).

    • Wash hands thoroughly after removing gloves.

Emergency Procedures: A Plan for the Unexpected

Spills

For small spills (less than 1 liter) within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Control Ignition Sources: Turn off any nearby ignition sources.

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.

  • Absorption: Apply the absorbent material, working from the outside of the spill inward.

  • Collection: Once the liquid is fully absorbed, use non-sparking scoops to collect the material into a sealable container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: Label the container as hazardous waste and follow the disposal procedures in Section 5.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Fire
  • Small Fires: If you are trained and it is safe to do so, use a dry chemical (ABC) or carbon dioxide (CO2) extinguisher. For alcohol fires, an alcohol-resistant foam is most effective.[9][10][11]

  • Large Fires: Evacuate the area immediately, activate the nearest fire alarm, and call for emergency services.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and drink a small amount of water or milk.[12] Seek immediate medical attention.[2][13][14]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Categorization
  • EPA Hazardous Waste Code: As an ignitable liquid with a flash point below 60°C (140°F), this chemical, and materials contaminated with it, will likely be classified as D001 .[5][7][15]

  • Spent Solvents: If used as a solvent, it may also fall under the F-list codes for spent non-halogenated solvents, such as F003 .

Disposal Protocol
  • Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a separate, labeled container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the D001 and/or F003 waste codes.

  • Storage:

    • Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Disposal:

    • Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.

Diagrams

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound eye_protection Eye Protection: - Safety Glasses (min) - Goggles for splash risk - Face shield for high volume start->eye_protection Always Required skin_protection Skin Protection: - Flame-resistant lab coat - Chemical-resistant gloves  (Nitrile, Neoprene, Butyl) start->skin_protection Always Required respiratory_protection Respiratory Protection: - Required for poor ventilation, spills, or aerosols - APR with Organic Vapor (black) cartridge start->respiratory_protection Assess Need end_ppe PPE Selected eye_protection->end_ppe skin_protection->end_ppe respiratory_protection->end_ppe

Caption: PPE Selection Workflow for this compound.

Spill_Response_Flowchart cluster_spill Spill Response Protocol spill_detected Spill Detected assess_spill Assess Spill Size & Location spill_detected->assess_spill small_spill Small Spill (<1L in hood) assess_spill->small_spill Small large_spill Large Spill (>1L or outside hood) assess_spill->large_spill Large contain_spill Contain Spill with Absorbents small_spill->contain_spill evacuate Evacuate Area & Call Emergency Response large_spill->evacuate absorb_spill Absorb Liquid contain_spill->absorb_spill collect_waste Collect Waste in Sealed Container absorb_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose Dispose as D001 Hazardous Waste decontaminate->dispose

Caption: Spill Response Flowchart for this compound.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). sec-Butyl alcohol. Retrieved from [Link]

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